Product packaging for K-Ras G12C-IN-4(Cat. No.:)

K-Ras G12C-IN-4

Cat. No.: B11928678
M. Wt: 561.1 g/mol
InChI Key: JESBUJUEMLEHDQ-UHFFFAOYSA-N
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Description

K-Ras G12C-IN-4 is a useful research compound. Its molecular formula is C31H33ClN4O4 and its molecular weight is 561.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33ClN4O4 B11928678 K-Ras G12C-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33ClN4O4

Molecular Weight

561.1 g/mol

IUPAC Name

2-[5-chloro-2-cyclopropyl-3-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylindol-1-yl]-N-(1-prop-2-enoylazetidin-3-yl)acetamide

InChI

InChI=1S/C31H33ClN4O4/c1-4-27(38)35-15-22(16-35)33-26(37)17-36-29-18(2)12-21(32)13-24(29)28(30(36)19-8-9-19)31(39)34-11-10-23-20(14-34)6-5-7-25(23)40-3/h4-7,12-13,19,22H,1,8-11,14-17H2,2-3H3,(H,33,37)

InChI Key

JESBUJUEMLEHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=C2C(=O)N3CCC4=C(C3)C=CC=C4OC)C5CC5)CC(=O)NC6CN(C6)C(=O)C=C)Cl

Origin of Product

United States

Foundational & Exploratory

K-Ras G12C-IN-4: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of K-Ras G12C-IN-4, a potent and irreversible covalent inhibitor of the KRAS G12C mutant protein. This document details the scientific journey from initial screening to the identification of a lead compound, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of well-defined binding pockets on its surface. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), presented a unique opportunity for therapeutic intervention. The cysteine residue in the mutant protein provides a handle for covalent inhibitors to bind irreversibly, locking the protein in an inactive state.

This compound, also identified as compound 13 in foundational research by Array BioPharma, emerged from a focused drug discovery effort to develop such covalent inhibitors.[1][2][3][4] This guide will dissect the key aspects of its development.

Discovery of a Tetrahydropyridopyrimidine Scaffold

The journey to this compound began with the screening of a covalent fragment library against the KRAS G12C protein. This led to the identification of a promising tetrahydropyridopyrimidine scaffold.[1] Structure-based drug design and iterative library synthesis were then employed to optimize the initial hits for enhanced potency and favorable pharmacological properties.

An early prototype, compound 4, was instrumental in understanding the binding mode through X-ray crystallography. This structural information guided the subsequent optimization efforts, leading to the synthesis of compound 13 (this compound). The key structural modification involved the replacement of a naphthyl group with a naphthol and substitution at the C-2 position of the pyrimidine ring, which significantly improved cellular potency.[1]

Synthesis of this compound (Compound 13)

While the seminal publication provides a detailed synthetic scheme for the precursor compound 4, the general methodology can be adapted for the synthesis of this compound (compound 13). The synthesis involves a multi-step process starting from commercially available reagents.

General Synthetic Approach:

The synthesis of the tetrahydropyridopyrimidine core involves the reaction of a protected 4-chlorotetrahydropyridopyrimidine with a suitable amine under basic conditions. Subsequent deprotection and coupling with an acrylamide warhead yield the final covalent inhibitor. The synthesis of the specific side chains and modifications for compound 13 follows standard organic chemistry principles.

Detailed Protocol for a Representative Analog (Compound 4):

The synthesis of the closely related analog, compound 4, is outlined in the publication by Fell et al. and serves as a representative protocol for this class of inhibitors.[1]

  • Step 1: Synthesis of Amine Intermediate (2)

    • Commercially available 4-Cl N-Boc tetrahydropyridopyrimidine (1) is reacted with Cbz-piperazine in the presence of a base in dimethylacetamide (DMA) under microwave irradiation.

    • The resulting product is then treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the amine intermediate (2).

  • Step 2: Acylation to Introduce the Covalent Warhead

    • The amine intermediate (2) is then acylated with a suitable acryloyl chloride derivative to introduce the reactive acrylamide warhead, which is essential for covalent binding to the cysteine-12 residue of KRAS G12C.

This general approach, with modifications to the starting materials to include the naphthol and C-2 pyrimidine substitutions, would lead to the synthesis of this compound (compound 13).

Biological Activity and Quantitative Data

This compound (compound 13) has demonstrated potent and selective inhibition of KRAS G12C signaling and cell growth in preclinical models. The key quantitative data for compound 13 and its analogs are summarized in the tables below.

CompoundPOC Assay (% Modification of KRAS G12C, 3h/5µM)H358 pERK IC50 (µM)MIA PaCa-2 pERK IC50 (µM)MIA PaCa-2 CellTiter-Glo IC50 (µM)
4 13>16NDND
13 (this compound) ND0.0700.0480.067

ND: Not Determined. Data sourced from Fell et al., ACS Med Chem Lett. 2018.[1]

Experimental Protocols

The biological activity of this compound was characterized using a panel of biochemical and cellular assays. The detailed methodologies for the key experiments are provided below.

Protein Modification Assay (POC Assay)

This assay is used to determine the extent of covalent modification of the KRAS G12C protein by the inhibitor.

  • Principle: The inhibitor is incubated with the purified KRAS G12C protein. The reaction is then analyzed by mass spectrometry (MS) to determine the percentage of the protein that has formed a covalent adduct with the inhibitor.

  • Protocol:

    • Incubate the test compound at a specific concentration (e.g., 5 µM) with purified KRAS G12C protein for a defined period (e.g., 3 hours).

    • Quench the reaction and prepare the sample for mass spectrometry analysis.

    • Analyze the protein sample by LC-MS to determine the mass of the protein. The appearance of a new peak corresponding to the mass of the protein plus the inhibitor indicates covalent modification.

    • Calculate the percentage of protein modification by comparing the peak areas of the unmodified and modified protein.

pERK Inhibition Assay (Cellular Assay)

This assay measures the ability of the inhibitor to block the downstream signaling of the KRAS pathway in cancer cells.

  • Principle: KRAS activation leads to the phosphorylation of ERK (pERK), a key downstream signaling molecule. Inhibition of KRAS G12C will lead to a decrease in pERK levels.

  • Protocol:

    • Seed KRAS G12C mutant cancer cells (e.g., H358 or MIA PaCa-2) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4 hours).

    • Lyse the cells and quantify the levels of pERK and total ERK using an immunoassay method such as ELISA or Western blotting.

    • Normalize the pERK signal to the total ERK signal.

    • Plot the percentage of pERK inhibition against the compound concentration and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

  • Protocol:

    • Seed KRAS G12C mutant cancer cells (e.g., MIA PaCa-2) in opaque-walled multi-well plates.

    • Treat the cells with a range of concentrations of the test compound for an extended period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well.

    • Mix to induce cell lysis and incubate to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes KRAS_G12C_IN_4 This compound KRAS_G12C_IN_4->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Protein_Modification Protein Modification Assay (POC Assay) Mass_Spec Mass Spectrometry Analysis Protein_Modification->Mass_Spec Data_Analysis Data Analysis & IC50 Determination Mass_Spec->Data_Analysis Cell_Culture KRAS G12C Mutant Cell Lines (H358, MIA PaCa-2) pERK_Assay pERK Inhibition Assay Cell_Culture->pERK_Assay Cell_Viability_Assay Cell Viability Assay (CellTiter-Glo®) Cell_Culture->Cell_Viability_Assay pERK_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Xenograft_Model Tumor Xenograft Model (MIA PaCa-2) TGI_Study Tumor Growth Inhibition (TGI) Study Xenograft_Model->TGI_Study Start Discovery of Tetrahydropyridopyrimidine Scaffold Synthesis Synthesis of This compound (Compound 13) Start->Synthesis Synthesis->Protein_Modification Synthesis->Cell_Culture Data_Analysis->Xenograft_Model

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS-mutant cancers. Its discovery, rooted in a systematic approach of fragment-based screening and structure-guided optimization, has provided a potent and selective tool for inhibiting the oncogenic activity of KRAS G12C. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to build upon this foundational research and develop the next generation of KRAS inhibitors.

References

An In-depth Technical Guide on the Mechanism of Action of K-Ras G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide details the general mechanism of action for K-Ras G12C inhibitors, utilizing publicly available data for well-characterized examples such as Sotorasib (AMG-510) and Adagrasib (MRTX849). The specific compound "K-Ras G12C-IN-4" is not found in the public scientific literature, and therefore, the quantitative data and specific experimental protocols provided herein are based on these representative molecules.

Executive Summary

Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, K-Ras was considered "undruggable" due to the absence of discernible binding pockets on its surface. The discovery of a specific mutation, G12C, which introduces a cysteine residue, has paved the way for the development of a new class of targeted therapies: covalent K-Ras G12C inhibitors. These inhibitors represent a significant breakthrough in precision oncology. This document provides a comprehensive overview of the mechanism of action of these inhibitors, detailing their interaction with the K-Ras G12C protein, the downstream effects on signaling pathways, and the experimental methodologies used for their characterization.

The K-Ras G12C Mutation and Its Role in Oncogenesis

The K-Ras protein is a small GTPase that functions as a molecular switch in signal transduction pathways that regulate cell growth, proliferation, and survival. It cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of K-Ras. This leads to an accumulation of the protein in the active, GTP-bound state, resulting in constitutive activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and tumor growth.

Mechanism of Action of K-Ras G12C Inhibitors

K-Ras G12C inhibitors are small molecules designed to specifically and covalently bind to the mutant cysteine residue at position 12. This covalent modification is key to their mechanism of action.

  • Covalent Binding to the Switch-II Pocket: The inhibitors target a previously hidden groove on the K-Ras protein surface known as the Switch-II pocket (S-IIP). This pocket is accessible only when K-Ras G12C is in its inactive, GDP-bound state.[1][2][3]

  • Trapping K-Ras in an Inactive State: By forming a covalent bond with Cys12, the inhibitor locks the K-Ras G12C protein in the inactive GDP-bound conformation.[1][4] This prevents the exchange of GDP for GTP, which is required for K-Ras activation.[1]

  • Inhibition of Downstream Signaling: With K-Ras G12C trapped in its inactive state, the downstream signaling cascades are suppressed. This leads to a reduction in the phosphorylation of key effector proteins like ERK and AKT, ultimately inhibiting cancer cell proliferation and promoting apoptosis.

Below is a diagram illustrating the core mechanism of action.

K-Ras_G12C_Inhibition_Mechanism K-Ras_G12C_GDP K-Ras G12C (GDP) K-Ras_G12C_GTP K-Ras G12C (GTP) K-Ras_G12C_GDP->K-Ras_G12C_GTP GDP/GTP Exchange Inhibited_Complex Inhibitor-K-Ras G12C (GDP) (Covalent Complex) K-Ras_G12C_GTP->K-Ras_G12C_GDP GTP Hydrolysis GAP GAP K-Ras_G12C_GTP->GAP Interacts with Downstream_Signaling Downstream Signaling (RAF-MEK-ERK, PI3K-AKT) K-Ras_G12C_GTP->Downstream_Signaling GEF GEF (e.g., SOS1) GEF->K-Ras_G12C_GDP Activates Inhibitor K-Ras G12C Inhibitor Inhibitor->K-Ras_G12C_GDP Proliferation Cell Proliferation Downstream_Signaling->Proliferation Promotes Inhibited_Complex->K-Ras_G12C_GTP Blocks Activation

Figure 1: Mechanism of K-Ras G12C Inhibition.

Quantitative Data for Representative K-Ras G12C Inhibitors

The following tables summarize key quantitative data for the well-characterized K-Ras G12C inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849).

Table 1: Biochemical Potency

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
Sotorasib (AMG-510) K-Ras G12CTR-FRET8.88-[5]
K-Ras G12CBiochemical Binding-220[5]
Adagrasib (MRTX849) K-Ras G12CBiochemical Binding-9.59[5]

Table 2: Cellular Activity

CompoundCell LineAssay TypeIC50 (nM)Reference
Sotorasib (AMG-510) NCI-H358 (K-Ras G12C)Cell Viability1-10 (approx.)[6]
Adagrasib (MRTX849) NCI-H358 (K-Ras G12C)Cell Viability10-100 (approx.)[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of K-Ras G12C inhibitors. Below are representative protocols for key experiments.

Biochemical Assays

5.1.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog.

  • Principle: In the absence of an inhibitor, the K-Ras G12C protein will exchange its bound GDP for a supplied fluorescent GTP analog, leading to a high TR-FRET signal. An effective inhibitor will lock K-Ras in the GDP-bound state, preventing this exchange and resulting in a low TR-FRET signal.

  • Protocol:

    • Recombinant K-Ras G12C protein is pre-incubated with the test compound at various concentrations.

    • A mixture of a fluorescently labeled GTP analog (e.g., BODIPY-GTP) and a guanine nucleotide exchange factor (GEF), such as SOS1, is added to initiate the exchange reaction.

    • The reaction is incubated to allow for nucleotide exchange.

    • The TR-FRET signal is measured using a plate reader. The IC50 value is determined by plotting the signal against the compound concentration.

5.1.2. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to determine the binding affinity (KD) and kinetics of the inhibitor to the K-Ras G12C protein.

  • Principle: The K-Ras G12C protein is immobilized on a sensor chip. The test compound is flowed over the chip, and the binding is detected as a change in the refractive index at the sensor surface.

  • Protocol:

    • Recombinant K-Ras G12C is immobilized on an SPR sensor chip.

    • A series of concentrations of the test compound are injected over the sensor surface.

    • The association and dissociation of the compound are monitored in real-time.

    • The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Assays

5.2.1. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the viability of cancer cells harboring the K-Ras G12C mutation.

  • Principle: The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Protocol:

    • K-Ras G12C mutant cancer cells (e.g., NCI-H358) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to the wells, and the luminescence is measured.

    • The IC50 value is calculated from the dose-response curve.

5.2.2. Western Blotting for Phospho-ERK and Phospho-AKT

This technique is used to confirm the inhibition of downstream signaling pathways.

  • Principle: Western blotting detects the levels of specific proteins, including the phosphorylated (active) forms of key signaling molecules.

  • Protocol:

    • K-Ras G12C mutant cells are treated with the test compound for a short period (e.g., 1-2 hours).

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phospho-ERK, total ERK, phospho-AKT, and total AKT, followed by secondary antibodies.

    • The protein bands are visualized, and the levels of phosphorylated proteins are quantified relative to the total protein levels.

Visualizations of Workflows and Pathways

K-Ras Downstream Signaling Pathway

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth_Factor Growth Factor Growth_Factor->RTK KRas_GTP K-Ras (GTP) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K KRas_GDP K-Ras (GDP) KRas_GDP->KRas_GTP GDP/GTP Exchange SOS1->KRas_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Cell_Cycle_Progression->Proliferation_Survival Inhibitor K-Ras G12C Inhibitor Inhibitor->KRas_GTP Inhibits

Figure 2: Simplified K-Ras Downstream Signaling.
Experimental Workflow for Inhibitor Characterization

Inhibitor_Characterization_Workflow Start Start: Compound Synthesis Biochemical_Screening Biochemical Screening (e.g., TR-FRET, SPR) Start->Biochemical_Screening Determine_Potency Determine IC50 / KD Biochemical_Screening->Determine_Potency Cellular_Assays Cell-Based Assays Determine_Potency->Cellular_Assays Cell_Viability Cell Viability (K-Ras G12C vs. WT cells) Cellular_Assays->Cell_Viability Downstream_Signaling_Analysis Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) Cellular_Assays->Downstream_Signaling_Analysis Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization Downstream_Signaling_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Figure 3: Drug Discovery Workflow for K-Ras Inhibitors.

Conclusion

The development of covalent inhibitors targeting the K-Ras G12C mutation marks a paradigm shift in the treatment of KRAS-mutant cancers. By irreversibly binding to the mutant cysteine in the Switch-II pocket and locking the protein in an inactive state, these inhibitors effectively shut down the oncogenic signaling that drives tumor growth. The in-depth understanding of this mechanism of action, supported by robust biochemical and cellular assays, is critical for the continued development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome potential resistance mechanisms. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.

References

In-Depth Technical Guide: Structure-Activity Relationship of K-Ras G12C-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of K-Ras G12C-IN-4, a potent and covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (K-Ras) with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is a key driver in various cancers, and this compound represents a significant compound in the ongoing effort to develop effective targeted therapies.

Executive Summary

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue in K-Ras G12C, locking the protein in an inactive, GDP-bound state. This mechanism effectively halts the downstream signaling cascade that promotes uncontrolled cell proliferation and survival. This guide details the quantitative biochemical and cellular activities of this compound, provides in-depth experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Chemical Structure and Properties

The chemical structure of this compound is presented below. Its design incorporates a reactive electrophile that forms a covalent bond with the thiol group of the cysteine at position 12 of the mutant K-Ras protein.

Chemical Structure of this compound

  • CAS Number: 2376328-55-9[1]

Quantitative Data Summary

The inhibitory activities of this compound have been quantified in both biochemical and cellular assays. The following tables summarize the key potency metrics.

Table 1: Cellular Activity of this compound
Assay TypeCell LineParameterValue (µM)Treatment Time
MAPK Signaling InhibitionMIA PaCa-2IC50 (p-ERK)0.2194 hours[1]
Cellular ViabilityMIA PaCa-2IC500.06772 hours[1]

Mechanism of Action

K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and the continuous stimulation of downstream pro-growth signaling pathways.

This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of K-Ras G12C. This covalent modification locks the K-Ras G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade.

K-Ras G12C Covalent Inhibition cluster_0 K-Ras G12C Cycle KRas_G12C_GDP K-Ras G12C-GDP (Inactive) KRas_G12C_GTP K-Ras G12C-GTP (Active) KRas_G12C_GDP->KRas_G12C_GTP GEFs (e.g., SOS1) KRas_G12C_GTP->KRas_G12C_GDP GAPs (Impaired) Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRas_G12C_GTP->Downstream_Signaling KRas_G12C_IN4 This compound KRas_G12C_IN4->KRas_G12C_GDP Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Mechanism of this compound covalent inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of MAPK Signaling (p-ERK) - Western Blot Assay

This protocol describes the methodology to assess the inhibition of ERK phosphorylation in MIA PaCa-2 cells treated with this compound.

Workflow:

pERK Western Blot Workflow Cell_Culture 1. Culture MIA PaCa-2 cells Compound_Treatment 2. Treat with this compound (e.g., 4 hours) Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse cells and collect protein Compound_Treatment->Cell_Lysis Protein_Quantification 4. Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane Transfer->Blocking Primary_Antibody 8. Incubate with primary antibodies (p-ERK, total ERK, loading control) Blocking->Primary_Antibody Secondary_Antibody 9. Incubate with HRP-conjugated secondary antibodies Primary_Antibody->Secondary_Antibody Detection 10. Detect signal using ECL Secondary_Antibody->Detection Analysis 11. Quantify band intensity Detection->Analysis

Workflow for p-ERK Western Blot analysis.

Detailed Protocol:

  • Cell Culture: MIA PaCa-2 cells are seeded in 6-well plates and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Once the cells reach 70-80% confluency, they are treated with various concentrations of this compound or DMSO as a vehicle control for 4 hours.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then collected and centrifuged to remove cellular debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: The band intensities are quantified using image analysis software. The p-ERK levels are normalized to total ERK and the loading control. The IC50 value is calculated by plotting the percentage of p-ERK inhibition against the log concentration of this compound.

Cellular Viability - CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of MIA PaCa-2 cells.

Workflow:

CellTiter-Glo Workflow Cell_Seeding 1. Seed MIA PaCa-2 cells in 96-well plates Compound_Addition 2. Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation 3. Incubate for 72 hours Compound_Addition->Incubation Reagent_Addition 4. Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Lysis_Signal_Stabilization 5. Mix to induce lysis and stabilize luminescent signal Reagent_Addition->Lysis_Signal_Stabilization Luminescence_Reading 6. Read luminescence Lysis_Signal_Stabilization->Luminescence_Reading Data_Analysis 7. Calculate IC50 value Luminescence_Reading->Data_Analysis

Workflow for the CellTiter-Glo® viability assay.

Detailed Protocol:

  • Cell Seeding: MIA PaCa-2 cells are seeded into opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium and incubated overnight.[2]

  • Compound Addition: A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Addition: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions. An equal volume of the reagent is added to each well.[3][4][5][6]

  • Cell Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[3][4][5][6]

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound.

K-Ras Signaling Pathway

The K-Ras protein is a central node in multiple signaling pathways that regulate cell growth, differentiation, and survival. The diagram below illustrates the canonical K-Ras signaling cascade and the point of intervention for K-Ras G12C inhibitors.

KRas Signaling Pathway cluster_upstream Upstream Activation cluster_ras K-Ras Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRas_GDP K-Ras-GDP (Inactive) SOS1->KRas_GDP GDP-GTP Exchange KRas_GTP K-Ras-GTP (Active) KRas_GTP->KRas_GDP GTP Hydrolysis (impaired in G12C) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->KRas_GDP Covalent Inhibition

References

An In-Depth Technical Guide to K-Ras G12C-IN-4: Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Ras, a member of the Ras superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. The Glycine-to-Cysteine mutation at codon 12 (G12C) is a common oncogenic driver, rendering the K-Ras protein constitutively active and promoting uncontrolled cell proliferation, differentiation, and survival. This has made the development of inhibitors targeting K-Ras G12C a significant focus in cancer therapy. K-Ras G12C-IN-4 is a covalent inhibitor that specifically targets this mutant protein. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, based on available data.

Binding Affinity and Kinetics of this compound

Extensive searches of scientific literature and chemical databases did not yield specific quantitative data for the binding affinity (Kd), association rate constant (kon), or dissociation rate constant (koff) for the interaction between this compound and the K-Ras G12C protein. While commercial suppliers describe this compound as a potent covalent inhibitor of KRAS G12C, the primary research publication detailing its discovery and comprehensive biochemical characterization, which would typically include this binding data, could not be located.

However, some cellular activity data has been reported. In the MIA PaCa-2 human pancreatic cancer cell line, which harbors the KRAS G12C mutation, this compound demonstrated the following activities:

ParameterValue (µM)Cell LineAssay Duration
IC50 (p-ERK inhibition) 0.219MIA PaCa-24 hours
IC50 (Cellular Viability) 0.067MIA PaCa-272 hours

This data indicates that this compound effectively inhibits downstream signaling of the MAPK pathway, as evidenced by the reduction in phosphorylated ERK, and consequently reduces the viability of KRAS G12C-mutant cancer cells.

K-Ras G12C Signaling Pathway

The K-Ras protein is a key node in multiple signaling cascades that regulate cell growth and survival. In its active, GTP-bound state, K-Ras activates several downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its accumulation in the active state and constitutive activation of these downstream pathways. Covalent inhibitors like this compound bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound conformation and thereby blocking downstream signaling.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signals KRAS_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP K-Ras(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalently Binds & Stabilizes Inactive State

Caption: K-Ras G12C signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols for Characterizing K-Ras G12C Inhibitors

While specific protocols for this compound are not available, the following are general methodologies commonly employed to determine the binding affinity and kinetics of covalent K-Ras G12C inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (kon and koff) and affinity (Kd) of protein-ligand interactions in real-time.

Experimental Workflow:

SPR_Workflow Immobilize Immobilize biotinylated K-Ras G12C-GDP on a streptavidin-coated sensor chip Inject Inject varying concentrations of this compound (analyte) over the chip surface Immobilize->Inject Association Monitor the change in refractive index as the inhibitor binds (Association Phase) Inject->Association Dissociation Flow buffer over the chip to monitor the dissociation of the inhibitor (Dissociation Phase) Association->Dissociation Analysis Fit the sensorgram data to a suitable binding model to determine kon, koff, and Kd Dissociation->Analysis

Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance.

Detailed Methodology:

  • Protein Preparation: Recombinant human K-Ras G12C protein is expressed and purified. The protein is typically biotinylated for immobilization on a streptavidin-coated sensor chip. It is crucial to ensure the protein is predominantly in the GDP-bound state.

  • Immobilization: The biotinylated K-Ras G12C-GDP is immobilized on the sensor chip to a target response level.

  • Binding Analysis: A series of concentrations of the inhibitor (e.g., this compound) are prepared in a suitable running buffer. Each concentration is injected over the sensor chip surface for a defined period to monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.

  • Data Analysis: The resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model or a more complex model if necessary to derive the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.

Experimental Workflow:

CETSA_Workflow Treat Treat KRAS G12C-mutant cells with this compound or vehicle control Heat Heat the cell lysates to a range of temperatures to induce protein denaturation Treat->Heat Separate Separate soluble and aggregated proteins by centrifugation Heat->Separate Detect Detect the amount of soluble K-Ras G12C protein in the supernatant by Western Blotting or other quantitative methods Separate->Detect Analyze Analyze the data to generate a 'melting curve'. A shift in the curve indicates target engagement. Detect->Analyze

Caption: A general workflow for assessing target engagement using the Cellular Thermal Shift Assay.

Detailed Methodology:

  • Cell Treatment: Culture KRAS G12C-mutant cells to a suitable confluency and treat with the inhibitor or a vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Separation and Detection: Centrifuge the heated samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins. The amount of soluble K-Ras G12C is then quantified, typically by Western blotting using a K-Ras specific antibody.

  • Data Analysis: Plot the fraction of soluble K-Ras G12C as a function of temperature. A shift in the melting temperature (Tm) to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the K-Ras G12C protein.

Conclusion

This compound is a covalent inhibitor that demonstrates cellular activity against KRAS G12C-mutant cancer cells by inhibiting downstream MAPK signaling. While specific quantitative binding affinity and kinetics data for this compound are not publicly available, this guide provides an overview of its known cellular effects and outlines the standard experimental protocols used to characterize such inhibitors. For a more detailed understanding of the binding properties of this compound, the original research publication detailing its discovery and preclinical characterization would be the essential source of information. Researchers in the field are encouraged to consult such primary literature when available for specific compounds of interest.

Cellular Uptake and Distribution of K-Ras G12C Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific quantitative data on the cellular uptake and distribution of the investigational compound K-Ras G12C-IN-4 is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for assessing the cellular uptake and distribution of K-Ras G12C covalent inhibitors, using publicly available data for clinically approved drugs of the same class, such as adagrasib, as illustrative examples. The experimental protocols described are generalized and will require optimization for specific compounds and cell lines.

Introduction to K-Ras G12C Covalent Inhibitors

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common driver of tumorigenesis. K-Ras G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue. This irreversible binding locks the K-Ras G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1][2][3] The efficacy of these inhibitors is dependent on their ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and engage with their target protein.

Principles of Cellular Uptake and Distribution

The cellular uptake of small molecule inhibitors is a complex process governed by several factors, including the physicochemical properties of the compound (e.g., size, charge, lipophilicity), the characteristics of the cell membrane, and the presence of active transport mechanisms. Once inside the cell, the inhibitor's distribution to various subcellular compartments is influenced by its binding to intracellular components and its solubility in different microenvironments.

Quantitative Data on K-Ras G12C Inhibitor Distribution

While specific cellular concentration data for this compound is unavailable, pharmacokinetic studies of adagrasib in rats provide insights into the tissue distribution of this class of inhibitors. It is important to note that these data reflect in vivo distribution and not specific intracellular concentrations in a cell culture model.

Table 1: Tissue Distribution of Adagrasib in Rats

Time After Oral Administration (30 mg/kg)Liver (ng/g)
2 hours5047.80 ± 676.48
24 hoursDetectable

Data from a study in Sprague-Dawley rats.[4][5] This table illustrates that adagrasib is distributed to various tissues, with the highest concentration observed in the liver.[4][5]

Experimental Protocols for Assessing Cellular Uptake and Distribution

The following are generalized protocols for quantifying the cellular uptake and distribution of small molecule inhibitors. These methods can be adapted for the study of this compound.

Cellular Uptake Measurement by LC-MS/MS

This method allows for the direct quantification of the intracellular concentration of an inhibitor.

Objective: To determine the amount of inhibitor that has entered the cells over a specific time course.

Materials:

  • Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2)[6]

  • Complete cell culture medium

  • K-Ras G12C inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • High-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[4]

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Inhibitor Treatment: Treat the cells with the K-Ras G12C inhibitor at the desired concentration and for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular inhibitor.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells to form a pellet and discard the supernatant.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Add a known volume of organic solvent to the cell lysate to precipitate proteins and extract the inhibitor.

    • Vortex and centrifuge to pellet the protein debris.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the inhibitor.

    • Analyze the supernatant using a UPLC-MS/MS method optimized for the specific inhibitor to determine its concentration.[4]

    • A standard curve of the inhibitor in the same matrix should be prepared to accurately quantify the intracellular concentration.

  • Data Normalization: The intracellular concentration can be normalized to the cell number or total protein content of the sample.

Target Engagement Assay using Chemical Proteomics

This method assesses the extent to which the covalent inhibitor has bound to its target protein within the cell.

Objective: To quantify the occupancy of K-Ras G12C by the covalent inhibitor.

Materials:

  • Cancer cell line expressing K-Ras G12C

  • K-Ras G12C inhibitor

  • Lysis buffer

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS system for proteomic analysis

Protocol:

  • Inhibitor Treatment: Treat cells with varying concentrations of the K-Ras G12C inhibitor for a fixed time.

  • Cell Lysis: Lyse the cells to release the proteome.

  • Probe Labeling: Treat the cell lysate with a cysteine-reactive probe that will bind to any free cysteine residues, including the Cys12 of any unbound K-Ras G12C.

  • Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe.

  • Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins.

  • Proteomic Analysis:

    • Digest the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: A decrease in the signal from K-Ras G12C peptides in the inhibitor-treated samples compared to the control indicates successful target engagement by the covalent inhibitor.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

K_Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP K-Ras G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP K-Ras G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalent Binding (Inhibition)

Caption: K-Ras G12C signaling pathway and the mechanism of covalent inhibition.

Cellular_Uptake_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells in Multi-well Plate B Treat with K-Ras G12C Inhibitor A->B C Wash Cells with Ice-Cold PBS B->C D Harvest Cells (Trypsinization) C->D E Cell Lysis & Protein Precipitation D->E F Extract Inhibitor with Organic Solvent E->F G Quantify Inhibitor by LC-MS/MS F->G H Normalize Data to Cell Number or Protein G->H

Caption: Experimental workflow for quantifying cellular uptake of a K-Ras G12C inhibitor.

Target_Engagement_Workflow cluster_treatment Cell Treatment & Lysis cluster_labeling Probe Labeling & Enrichment cluster_proteomics Proteomic Analysis A Treat Cells with K-Ras G12C Inhibitor B Lyse Cells to Release Proteome A->B C Label Free Cysteines with Reactive Probe B->C D Attach Biotin via Click Chemistry C->D E Enrich Biotinylated Proteins with Streptavidin D->E F Tryptic Digest of Enriched Proteins E->F G Analyze Peptides by LC-MS/MS F->G H Quantify K-Ras G12C Peptide Abundance G->H

Caption: Workflow for assessing target engagement of a covalent K-Ras G12C inhibitor.

References

Preliminary Cytotoxicity and Mechanistic Insights of K-Ras G12C-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary cytotoxicity studies of K-Ras G12C-IN-4, a covalent inhibitor targeting the KRAS G12C mutation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support further research and development efforts in the field of targeted cancer therapy.

Introduction: Mechanism of Action

K-Ras is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active K-Ras protein, driving oncogenesis in a variety of cancers. This compound is a potent and covalent inhibitor that specifically targets this mutant protein. It works by forming an irreversible covalent bond with the mutant cysteine residue, locking the K-Ras G12C protein in an inactive, GDP-bound state. This prevents its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling cascades that promote tumor growth.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two human cancer cell lines. These values represent the concentration of the inhibitor required to reduce cell viability by 50% after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)Assay
MIA PaCa-2Pancreatic Cancer0.067CellTiter-Glo® Luminescent Cell Viability Assay
A549Non-Small Cell Lung Cancer> 10CellTiter-Glo® Luminescent Cell Viability Assay

Note: The data for the A549 cell line indicates an IC50 value greater than 10 µM, suggesting lower sensitivity to this compound in this cell line under the tested conditions.

Experimental Protocols

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled multiwell plates (96-well or 384-well)

  • Mammalian cells in culture medium

  • Test compound (this compound)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth during the 72-hour experiment. Include control wells with medium only for background luminescence measurement.

  • Compound Treatment: After allowing the cells to attach overnight, treat the experimental wells with a serial dilution of this compound. Include vehicle-treated (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Plate Equilibration: Before adding the assay reagent, equilibrate the plates to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the results against the logarithm of the inhibitor concentration.

Inhibition of MAPK Signaling: p-ERK Western Blot Analysis

This protocol is a standard method to assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector of K-Ras.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Densitometry Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK is used to determine the level of ERK phosphorylation and its inhibition by the compound.

Visualizations

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRas_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRas_GDP GTP Exchange KRas_GTP K-Ras(G12C)-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K Inhibitor This compound Inhibitor->KRas_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with This compound (Serial Dilution) Seed->Treat Incubate Incubate 72 hours Treat->Incubate Equilibrate Equilibrate to Room Temperature Incubate->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Lyse Mix to Induce Lysis AddReagent->Lyse Stabilize Incubate 10 min to Stabilize Signal Lyse->Stabilize Read Read Luminescence Stabilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Methodological & Application

Application Notes and Protocols for In Vitro Assay of K-Ras G12C-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2][3] The G12C mutation, where glycine at codon 12 is substituted with cysteine, is a prevalent oncogenic driver. This mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[4][5]

The presence of a reactive cysteine residue in the K-Ras G12C mutant has enabled the development of specific covalent inhibitors that bind to this cysteine, trapping the protein in its inactive, GDP-bound state.[6] K-Ras G12C-IN-4 is a putative inhibitor targeting this specific mutant. These application notes provide detailed protocols for various in vitro assays to characterize the activity and mechanism of action of this compound and similar compounds. The described assays are essential for screening and profiling potential inhibitors during the drug discovery process.

Signaling Pathway and Mechanism of Inhibition

The K-Ras signaling cascade is initiated by the activation of upstream receptor tyrosine kinases (RTKs), which recruit guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1) to the cell membrane. SOS1 facilitates the exchange of GDP for GTP on K-Ras, leading to its activation. Activated, GTP-bound K-Ras then interacts with and activates downstream effector proteins, including RAF kinases, which initiates the MAPK signaling cascade, and PI3K, which activates the PI3K/AKT/mTOR pathway.[5] GTPase activating proteins (GAPs) enhance the intrinsic GTPase activity of K-Ras, converting it back to the inactive GDP-bound state.[5] The G12C mutation disrupts this cycle, leading to a constitutively active state.

Covalent K-Ras G12C inhibitors, such as the clinically approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX-849), are designed to specifically and irreversibly bind to the mutant cysteine (Cys12). This binding occurs when K-Ras G12C is in the inactive, GDP-bound state, locking it in this conformation and preventing it from being activated by GEFs.[2] This effectively blocks downstream signaling and inhibits cancer cell proliferation.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRAS_GDP K-Ras(G12C) (Inactive-GDP) KRAS_GTP K-Ras(G12C) (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Activates (GDP -> GTP) GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Binds & Traps

Caption: K-Ras G12C signaling pathway and inhibitor mechanism.

Quantitative Data Summary

Due to the absence of publicly available in vitro assay data for the specific compound "this compound," the following table presents representative data for well-characterized K-Ras G12C inhibitors, such as AMG-510 and MRTX-849, for illustrative purposes. These values represent the kind of data that would be generated for this compound using the protocols described below.

CompoundAssay TypeTargetMetricValue (nM)Reference
AMG-510Biochemical Nucleotide ExchangeK-Ras G12CIC508.88[7]
MRTX-849Biochemical Binding (Competition)K-Ras G12CKD9.59[7]
AMG-510Biochemical Binding (Competition)K-Ras G12CKD220[7]
ARS-1620Cellular Viability (96h)H358 (NSCLC)IC50~400[8]
MRTX-1257Cellular ViabilityMurine K-Ras G12C Cell LineIC50Low nanomolar

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

HTRF assays are a robust method for studying biomolecular interactions in a no-wash format. They are commonly used to screen for inhibitors of K-Ras G12C GTP binding or its interaction with effector proteins like SOS1.

Principle: HTRF technology is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.

A. K-Ras G12C / GTP Binding Assay [6]

  • Objective: To identify compounds that compete with GTP for binding to K-Ras G12C.

  • Workflow:

    HTRF_GTP_Binding_Workflow A Dispense this compound or control into plate B Add His-tagged K-Ras G12C protein A->B C Add HTRF reagents: Eu-anti-His Ab + GTP-Red B->C D Incubate (e.g., 1-2 hours) C->D E Read HTRF signal (665nm / 620nm) D->E

    Caption: HTRF K-Ras G12C/GTP binding assay workflow.

  • Materials:

    • HTRF K-Ras G12C/GTP Binding Kit (e.g., from Revvity)

    • Recombinant His-tagged K-Ras G12C protein

    • Europium-labeled anti-His antibody (donor)

    • Red-labeled GTP analog (acceptor)

    • Assay buffer

    • Low-volume 384-well white plates

    • HTRF-compatible plate reader

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dispense 2 µL of the compound dilutions or vehicle control (e.g., DMSO) into the wells of a 384-well plate.

    • Add 4 µL of His-tagged K-Ras G12C protein solution to each well.

    • Prepare a mix of the HTRF detection reagents (Eu-anti-His antibody and GTP-Red) in assay buffer according to the manufacturer's instructions.

    • Add 4 µL of the HTRF reagent mix to each well.

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

    • Read the fluorescence at 665 nm (acceptor emission) and 620 nm (donor emission) on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against compound concentration to determine the IC50 value.

B. K-Ras G12C / SOS1 Interaction Assay

  • Objective: To identify inhibitors of the protein-protein interaction between K-Ras G12C and its GEF, SOS1.

  • Protocol: This assay follows a similar principle to the GTP binding assay. Tagged K-Ras G12C (e.g., His-tag) and tagged SOS1 (e.g., GST-tag) are used. The HTRF reagents would be an anti-His antibody labeled with the donor and an anti-GST antibody labeled with the acceptor. The inhibitor disrupts the K-Ras/SOS1 interaction, leading to a loss of FRET.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based, no-wash immunoassay technology used for detecting biomolecular interactions with high sensitivity.

Principle: The assay uses Donor and Acceptor beads that are coated with molecules that can bind to the interacting partners. When the K-Ras G12C and its binding partner (e.g., GTP or SOS1) interact, they bring the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of the interaction prevent this signal generation.[7]

  • Workflow:

    AlphaLISA_Workflow A Add Biotinylated K-Ras G12C and test compound to plate B Add GST-tagged binding partner (e.g., c-Raf RBD) A->B C Incubate B->C D Add Streptavidin-Donor beads and Anti-GST-Acceptor beads C->D E Incubate in the dark D->E F Read AlphaLISA signal E->F

    Caption: General AlphaLISA workflow for K-Ras G12C.

  • Materials:

    • AlphaLISA KRAS G12C Assay Kit (e.g., from Revvity or BPS Bioscience)[7]

    • Biotinylated K-Ras G12C

    • GST-tagged effector protein (e.g., c-Raf RBD) or GTP analog

    • Streptavidin-coated Donor beads

    • Anti-GST antibody-conjugated Acceptor beads

    • Assay Buffer

    • 384-well white plates

    • AlphaLISA-compatible plate reader

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add the biotinylated K-Ras G12C protein, the GST-tagged binding partner, and the test compound dilutions.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the interaction to reach equilibrium.

    • Add a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads to all wells.

    • Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

    • Read the plate on an AlphaLISA-compatible reader.

    • Plot the AlphaLISA signal against the inhibitor concentration to calculate the IC50.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to monitor molecular interactions in real-time. It is particularly useful for studying the binding of a small, fluorescently labeled molecule (tracer) to a larger protein.

Principle: A small fluorescent molecule tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this fluorescent molecule binds to a larger protein, its tumbling rate slows down significantly. As a result, when excited with polarized light, it emits polarized light. The change in polarization is proportional to the fraction of the fluorescent molecule that is bound. A test compound that competes with the fluorescent tracer for binding to the protein will cause a decrease in fluorescence polarization.

  • Objective: To measure the displacement of a fluorescently labeled GDP or GTP analog from K-Ras G12C by a test compound.

  • Materials:

    • Recombinant K-Ras G12C protein

    • Fluorescently labeled GDP or GTP analog (e.g., BODIPY-GDP)

    • Assay buffer

    • Black, low-binding microplates (96- or 384-well)

    • Plate reader with fluorescence polarization capabilities

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a black microplate, add the K-Ras G12C protein and the fluorescent nucleotide tracer at fixed concentrations.

    • Add the test compound dilutions or vehicle control to the wells.

    • Incubate the plate at room temperature for a set time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

    • Plot the change in millipolarization (mP) units against the compound concentration to determine the IC50.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.

A. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines harboring the K-Ras G12C mutation.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Protocol:

    • Seed K-Ras G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) and K-Ras wild-type cells (as a control for selectivity) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a prolonged period (e.g., 72-96 hours).

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of viability relative to vehicle-treated cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

B. Target Engagement and Downstream Signaling Assays (Western Blot or In-Cell ELISA)

  • Objective: To confirm that the inhibitor engages the K-Ras G12C target in cells and inhibits downstream signaling.

  • Protocol:

    • Treat K-Ras G12C mutant cells with the inhibitor for a short period (e.g., 1-24 hours).

    • Lyse the cells and quantify protein concentration.

    • For Western Blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.

    • Alternatively, use in-cell ELISA kits to quantify protein phosphorylation in a plate-based format.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing a combination of biochemical assays (HTRF, AlphaLISA, FP) and cell-based assays, researchers can effectively determine the potency, mechanism of action, and cellular efficacy of this and other K-Ras G12C inhibitors. This systematic approach is fundamental to advancing novel therapeutic agents from the laboratory to clinical applications for patients with K-Ras G12C-driven cancers.

References

Application Notes and Protocols for Cell-Based Assays Evaluating K-Ras G12C-IN-4 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of K-Ras G12C-IN-4, a potent covalent inhibitor of the K-Ras G12C mutant protein. The included methodologies are essential for researchers in oncology and drug discovery investigating targeted therapies for K-Ras G12C-driven cancers.

Introduction to K-Ras G12C and this compound

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, where glycine is substituted by cysteine at codon 12, results in a constitutively active protein that drives uncontrolled cell proliferation and survival. This compound is a covalent inhibitor that specifically targets this mutant by irreversibly binding to the cysteine residue, locking the protein in an inactive state.

K-Ras Signaling Pathway

The K-Ras protein is a small GTPase that acts as a molecular switch in signal transduction. In its active GTP-bound state, K-Ras initiates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell growth, differentiation, and survival. The G12C mutation impairs the GTPase activity of K-Ras, leading to its persistent activation.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP K-Ras G12C (GDP-bound, Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP K-Ras G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRas_IN4 This compound KRas_IN4->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified K-Ras G12C signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in cell-based assays.

Assay TypeCell LineParameterValue (µM)Treatment Duration
MAPK Pathway Inhibition (p-ERK)MIA PaCa-2IC500.219[1]4 hours[1]
Cell Viability (CellTiter-Glo)MIA PaCa-2IC500.067[1]72 hours[1]

Experimental Protocols

Detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound are provided below.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells harboring the K-Ras G12C mutation.

Cell_Viability_Workflow Seed Seed K-Ras G12C mutant cells in 96-well plates Treat Treat with serial dilutions of This compound Seed->Treat Incubate Incubate for 72 hours Treat->Incubate CTG Add CellTiter-Glo® reagent Incubate->CTG Measure Measure luminescence CTG->Measure Analyze Analyze data and calculate IC50 Measure->Analyze

Figure 2: Workflow for the cell viability assay.

Materials:

  • K-Ras G12C mutant cancer cell line (e.g., MIA PaCa-2)

  • Complete cell culture medium

  • 96-well clear bottom white plates

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed K-Ras G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

MAPK Pathway Inhibition Assay (p-ERK Western Blot)

This assay assesses the ability of this compound to inhibit the downstream signaling of K-Ras by measuring the phosphorylation of ERK.

pERK_Western_Blot_Workflow Seed Seed K-Ras G12C mutant cells in 6-well plates Treat Treat with K-Ras G12C-IN-4 for 4 hours Seed->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE Run SDS-PAGE and transfer to membrane Lyse->SDS_PAGE Blot Probe with primary (anti-p-ERK, anti-ERK) and secondary antibodies SDS_PAGE->Blot Detect Detect signal and analyze band intensity Blot->Detect

Figure 3: Workflow for the p-ERK Western blot assay.

Materials:

  • K-Ras G12C mutant cancer cell line (e.g., MIA PaCa-2)

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • DMSO (vehicle control)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK antibody.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Normalize the results to the vehicle control to determine the IC50 for p-ERK inhibition.

Target Engagement Assay

This assay confirms the direct binding of this compound to its target protein within the cell. Cellular thermal shift assays (CETSA) or advanced mass spectrometry-based methods can be employed.

Protein Degradation Assay

For compounds designed as degraders (e.g., PROTACs), this assay is crucial to measure the reduction in the total amount of the target protein. Western blotting is a common method for this analysis. The protocol is similar to the p-ERK Western Blot, but the primary antibody used would be against total K-Ras.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro cell-based characterization of this compound. These assays are fundamental for determining the potency and mechanism of action of this and other K-Ras G12C inhibitors, providing critical data for preclinical and translational research in the development of targeted cancer therapies.

References

Application Notes and Protocols for K-Ras G12C-IN-4 Target Engagement Analysis by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), has become a key therapeutic target. K-Ras G12C-IN-4 is a potent, covalent inhibitor designed to specifically bind to the mutant cysteine residue, locking the K-Ras G12C protein in an inactive, GDP-bound state.[1][2] This action prevents downstream signaling, thereby inhibiting tumor cell proliferation.[3]

Assessing the engagement of this compound with its target is crucial for drug development. Western blot analysis is a fundamental technique used to evaluate target engagement indirectly by measuring the phosphorylation status of downstream effectors in the signaling cascade, such as ERK (Extracellular signal-regulated kinase). A reduction in phosphorylated ERK (p-ERK) levels upon treatment with an inhibitor indicates successful target engagement and pathway inhibition. These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of this compound.

K-Ras G12C Signaling Pathway

The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][4] Upstream signals from receptor tyrosine kinases (RTKs) like EGFR activate Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, turning K-Ras "on".[5] Activated K-Ras then triggers multiple downstream pro-proliferative pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][6] The G12C mutation impairs the GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled cell growth.[7]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras K-Ras Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP K-Ras G12C-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP K-Ras G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: K-Ras G12C signaling pathway and the inhibitory mechanism of this compound.

Mechanism of this compound Action

This compound is a covalent inhibitor that irreversibly binds to the mutant cysteine 12 residue located in the switch-II pocket of the K-Ras protein.[7][8] This binding event preferentially occurs when K-Ras G12C is in its inactive, GDP-bound state. By forming this covalent bond, the inhibitor locks the oncoprotein in this inactive conformation, preventing the GDP-GTP exchange and subsequent activation of downstream signaling.[1][9]

Inhibitor_Mechanism KRAS_GDP K-Ras G12C-GDP (Inactive) KRAS_GTP K-Ras G12C-GTP (Active) KRAS_GDP->KRAS_GTP GEF-mediated Activation Trapped_Complex K-Ras G12C-GDP -Inhibitor Complex (Trapped Inactive) KRAS_GDP->Trapped_Complex Covalent Binding KRAS_GTP->KRAS_GDP GTP Hydrolysis Downstream Downstream Signaling KRAS_GTP->Downstream Activates Inhibitor This compound Inhibitor->KRAS_GDP Trapped_Complex->KRAS_GTP Blocks Activation

Caption: Covalent inhibitors trap K-Ras G12C in an inactive state, blocking activation.

Quantitative Data Summary

The following tables summarize key quantitative metrics for this compound and provide contextual data from other G12C inhibitors.

Table 1: In Vitro Activity of this compound

Cell Line Assay Duration IC50 Reference
MIA PaCa-2 p-ERK Inhibition 4 hours 0.219 µM [2]

| MIA PaCa-2 | Cell Viability (CellTiter-Glo) | 72 hours | 0.067 µM |[2] |

Table 2: Example of Target Engagement by a K-Ras G12C Inhibitor (AZD4625) in Xenograft Models

Xenograft Model Treatment Duration Target Engagement (%) Reference
MIA PaCa-2 (Pancreatic) 6 hours 89.6% [10][11]
MIA PaCa-2 (Pancreatic) 24 hours 58.4% [10][11]
NCI-H2122 (NSCLC) 6 hours 60.0% [10][11]

| NCI-H2122 (NSCLC) | 24 hours | 34.0% |[10][11] |

Western Blot Experimental Workflow

The general workflow for performing a Western blot to assess this compound target engagement is outlined below.

WB_Workflow A 1. Cell Culture & Treatment with This compound B 2. Cell Lysis (e.g., RIPA buffer) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (e.g., 5% BSA) E->F G 7. Primary Antibody Incubation (p-ERK, Total ERK, K-Ras, Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard experimental workflow for Western blot analysis.

Detailed Protocol for Western Blot Analysis

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

1. Materials and Reagents

  • Cell Line: K-Ras G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358).[12][13]

  • Inhibitor: this compound dissolved in DMSO.

  • Lysis Buffer: RIPA buffer or Laemmli buffer supplemented with protease and phosphatase inhibitors.[13][14]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).[14]

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-p-ERK (Phospho-p44/42 MAPK)

    • Rabbit anti-ERK (Total p44/42 MAPK)

    • Mouse or Rabbit anti-K-Ras[15][16]

    • Loading Control: Rabbit anti-β-Actin or Mouse anti-α-Tubulin[12][15]

  • Secondary Antibodies:

    • Anti-rabbit IgG, HRP-linked antibody

    • Anti-mouse IgG, HRP-linked antibody

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

  • Seed K-Ras G12C mutant cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free media for 4-6 hours, if necessary, to reduce basal signaling.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4 hours). Include a DMSO-only vehicle control.[2]

3. Cell Lysis

  • Place culture plates on ice and wash cells twice with ice-cold PBS.[14]

  • Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[14]

  • Transfer the supernatant (protein extract) to a new tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.[14]

5. SDS-PAGE and Protein Transfer

  • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

  • Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C. Recommended dilutions are typically 1:1000.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system (e.g., LI-COR Odyssey Fc Imaging System).[12]

  • Quantify the band intensities using image analysis software (e.g., Image Studio Lite).[12]

  • To determine target engagement, normalize the p-ERK signal to the total ERK signal. For loading consistency, normalize all signals to the loading control (e.g., β-Actin or α-Tubulin). A dose-dependent decrease in the p-ERK/Total ERK ratio indicates successful target engagement by this compound.

  • The membrane can be stripped and re-probed for other proteins of interest (Total ERK, K-Ras, loading control).

References

Application Notes and Protocols for K-Ras G12C-IN-4 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of K-Ras G12C-IN-4, a potent covalent inhibitor of the K-Ras G12C mutant protein, in lung cancer cell line-based research. This document outlines the mechanism of action, provides quantitative data for its activity, and details experimental protocols for its application and evaluation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[1][2][3] This mutation results in a constitutively active K-Ras protein, driving downstream signaling pathways that promote cell proliferation, survival, and tumor growth.[4][5] this compound is a small molecule inhibitor that covalently binds to the mutant cysteine residue in K-Ras G12C, locking the protein in an inactive state and inhibiting downstream signaling.[6][7]

Mechanism of Action

K-Ras is a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to an accumulation of the active GTP-bound form.[4] This results in the constitutive activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades, which are critical for cell cycle progression and survival.[7][8]

This compound acts as a covalent inhibitor, specifically targeting the cysteine residue at position 12 of the mutant K-Ras protein. By forming an irreversible covalent bond, this compound locks the K-Ras G12C protein in its inactive, GDP-bound conformation.[6][7] This prevents the interaction with downstream effectors, thereby inhibiting the aberrant signaling that drives cancer cell proliferation.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP K-Ras G12C (GDP) Inactive RTK->KRAS_G12C_GDP SOS1/GRB2 KRAS_G12C_GTP K-Ras G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GEF KRAS_G12C_GTP->KRAS_G12C_GDP GAP (impaired in G12C) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_IN4 This compound KRAS_IN4->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: K-Ras G12C Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound and other representative K-Ras G12C inhibitors in relevant cancer cell lines.

Table 1: In Vitro Activity of this compound

CompoundCell LineAssayIC50 (µM)Reference
This compoundMIA PaCa-2 (Pancreatic)p-ERK Inhibition (4 hours)0.219[6]
This compoundMIA PaCa-2 (Pancreatic)Cell Viability (CellTiter-Glo, 72 hours)0.067[6]

Table 2: Comparative In Vitro Activity of K-Ras G12C Inhibitors in Lung Cancer Cell Lines

InhibitorCell LineIC50 (nM)Reference
MRTX-1257H3580.1 - 356 (range across 13 lines)[9]
AMG-510 (Sotorasib)H3580.3 - 2534 (range across 13 lines)[9]
DivarasibH358More potent than Sotorasib and Adagrasib in vitro[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Cell Culture
  • Cell Lines: Human NSCLC cell lines harboring the K-Ras G12C mutation (e.g., NCI-H358, NCI-H23, SW1573) are recommended.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for p-ERK Inhibition

This protocol is designed to assess the inhibition of the MAPK pathway by measuring the phosphorylation of ERK.

Materials:

  • This compound

  • K-Ras G12C mutant lung cancer cell line (e.g., NCI-H358)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for a specified time (e.g., 4 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the ratio of p-ERK to total ERK.

Western_Blot_Workflow A Seed and Treat Cells B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-ERK, anti-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J CETSA_Workflow A Cell Treatment with This compound B Cell Harvest and Resuspension A->B C Heat Shock at Temperature Gradient B->C D Cell Lysis (Freeze-Thaw) C->D E Separation of Soluble and Precipitated Fractions D->E F Analysis of Soluble Fraction (e.g., Western Blot) E->F G Generation of Melting Curves F->G

References

Application Notes and Protocols for K-Ras G12C-IN-4 in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is a devastating disease with a high mortality rate, largely driven by mutations in the KRAS oncogene present in over 90% of cases. The KRAS G12C mutation, while occurring in a smaller subset of pancreatic cancers (approximately 1-2%), represents a clinically actionable target. K-Ras G12C-IN-4 is a potent and covalent inhibitor of the K-Ras G12C mutant protein. These application notes provide a comprehensive overview of its use in pancreatic cancer models, including its mechanism of action, in vitro efficacy, and detailed protocols for key experiments.

Mechanism of Action

K-Ras is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK cascade, promoting cell proliferation and survival.

This compound, also referred to as compound 1, is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the K-Ras protein. It irreversibly binds to K-Ras G12C when it is in the inactive, GDP-bound state. This covalent modification locks the oncoprotein in its inactive conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling that drives cancer cell growth.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GEF GEF (SOS1) RTK->GEF Activates KRAS_GDP K-Ras(G12C)-GDP (Inactive) KRAS_GTP K-Ras(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activates GEF->KRAS_GDP Promotes GDP/GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival KRAS_IN_4 This compound KRAS_IN_4->KRAS_GDP Covalently Binds & Inhibits Reactivation Transcription->Proliferation experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Culture MIA PaCa-2 (K-Ras G12C) cells cell_viability Cell Viability Assay (CellTiter-Glo) cell_culture->cell_viability western_blot Western Blot for p-ERK (Target Engagement) cell_culture->western_blot ic50_determination Determine IC50 values cell_viability->ic50_determination western_blot->ic50_determination xenograft Establish MIA PaCa-2 Xenografts in Mice ic50_determination->xenograft Proceed if potent treatment Treat with this compound (Dose Escalation) xenograft->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (p-ERK in tumors) treatment->pharmacodynamics efficacy_assessment Assess Anti-tumor Efficacy tumor_measurement->efficacy_assessment pharmacodynamics->efficacy_assessment

Application Notes and Protocols for K-Ras G12C Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "K-Ras G12C-IN-4" is not publicly documented. The following application notes and protocols are based on data from well-characterized K-Ras G12C inhibitors, such as sotorasib (AMG510) and adagrasib (MRTX849), and should serve as a comprehensive guide for preclinical studies involving novel K-Ras G12C-targeted agents.

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] The glycine-to-cysteine substitution at codon 12 (G12C) has emerged as a key therapeutic target.[1] K-Ras G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue, locking the K-Ras protein in an inactive, GDP-bound state.[2] This prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation.[3] These application notes provide an overview of the mechanism of action, recommended dosage information from preclinical mouse models, and detailed experimental protocols for evaluating the in vivo efficacy of K-Ras G12C inhibitors.

Mechanism of Action

The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled cell growth.[3] K-Ras G12C inhibitors exploit the unique cysteine residue of the mutant protein. They form a covalent bond with this cysteine, trapping K-Ras G12C in its inactive GDP-bound conformation.[2] This irreversible inhibition blocks the activation of downstream effector pathways, leading to the suppression of tumor growth.[1]

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras K-Ras Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP K-Ras G12C-GDP (Inactive) SOS1->KRAS_GDP GAP GTPase Activating Proteins (GAP) GAP->KRAS_GDP KRAS_GTP K-Ras G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->GAP GTP Hydrolysis (Impaired by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (or analogous inhibitor) Inhibitor->KRAS_GDP Covalently binds & traps in inactive state

Diagram 1: K-Ras G12C Signaling Pathway and Inhibitor Mechanism of Action.

Data Presentation: In Vivo Dosage and Efficacy

The following tables summarize quantitative data from preclinical studies of representative K-Ras G12C inhibitors in various mouse models.

Compound Mouse Model Cell Line/Tumor Type Dosage Dosing Schedule Administration Route Observed Efficacy
MRTX849XenograftH358 (NSCLC)30 mg/kgDailyOral61% tumor regression
MRTX849XenograftH358 (NSCLC)100 mg/kgDailyOral79% tumor regression
MRTX849XenograftMIA PaCa-2 (Pancreatic)20 mg/kgDailyOralComplete tumor regression in 2/5 mice
SotorasibXenograftMIA PaCa-2 (Pancreatic)25 mg/kgDaily, 5 days/week for 3 weeksOralSignificant tumor growth inhibition
SotorasibSyngeneicKG12CL, KG12CP, KG12CsgP (NSCLC)100 mg/kgDailyOralVaried efficacy depending on co-mutations
"Compound A"XenograftMiaPaCa2 (Pancreatic)1, 5, 30 mg/kgDaily for 3 daysNot specifiedDose-dependent target engagement and pERK inhibition
MRTX849OrthotopicLLC-NRAS KO (NSCLC)30 mg/kgDailyOralModest reduction in tumor growth rate

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a K-Ras G12C mutation.

a. Cell Culture and Preparation:

  • Culture K-Ras G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in the recommended medium and conditions.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in cold PBS or a suitable medium at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • For some models, mix the cell suspension with an equal volume of an extracellular matrix solution (e.g., Matrigel) to enhance tumor take rate and growth.[4]

b. Animal Handling and Tumor Implantation:

  • Use immunocompromised mice (e.g., ICR-SCID, athymic nude).

  • Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Monitor the animals regularly for tumor growth.

c. Dosing and Monitoring:

  • When tumors reach a predetermined average volume (e.g., 250–400 mm³), randomize the mice into treatment and control groups.[5]

  • Prepare the K-Ras G12C inhibitor formulation. For example, MRTX849 has been formulated as a free base in 10% Captisol, 50 mM citrate buffer, pH 5.0.

  • Administer the inhibitor or vehicle control via the specified route (commonly oral gavage) and schedule.

  • Measure tumor dimensions with calipers regularly (e.g., daily or every other day) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health as indicators of toxicity.

d. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for pERK, immunohistochemistry for Ki67), pharmacokinetic analysis, and histological examination.

Genetically Engineered Mouse Model (GEMM)

GEMMs that endogenously express K-Ras G12C provide a more physiologically relevant model, especially for studying the tumor microenvironment in an immune-competent setting.[6]

a. Model Induction:

  • Utilize a GEMM such as the KrasLSL-G12C/+ model.

  • Induce tumor formation through methods like intratracheal administration of an adenovirus expressing Cre recombinase to activate the mutant Kras allele in the lungs.

b. Tumor Monitoring:

  • Monitor tumor development and burden using non-invasive imaging techniques such as micro-computed tomography (µCT) or magnetic resonance imaging (MRI).

c. Treatment and Analysis:

  • Once tumors are established, initiate treatment with the K-Ras G12C inhibitor as described for the CDX model.

  • Evaluate treatment efficacy by tracking changes in tumor volume via imaging.

  • At the study endpoint, collect tumor tissue for histological and molecular analyses.

Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (K-Ras G12C cell line) Implantation 3. Subcutaneous Implantation of Cells Cell_Culture->Implantation Animal_Model 2. Select Animal Model (e.g., SCID mice) Animal_Model->Implantation Tumor_Growth 4. Monitor Tumor Growth (to ~250-400 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment & Vehicle Groups Tumor_Growth->Randomization Dosing 6. Daily Oral Administration of Inhibitor or Vehicle Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Animal Health Dosing->Monitoring Euthanasia 8. Euthanize & Excise Tumors Monitoring->Euthanasia At study endpoint PK_PD 9. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Euthanasia->PK_PD Histo 10. Histological Examination Euthanasia->Histo

Diagram 2: General Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

The development of K-Ras G12C inhibitors represents a significant advancement in targeted cancer therapy. The preclinical evaluation of these compounds in robust in vivo mouse models is critical for their clinical translation. The dosages and protocols outlined in these application notes, based on extensive studies of leading K-Ras G12C inhibitors, provide a strong foundation for researchers and drug development professionals to design and execute meaningful in vivo efficacy and pharmacodynamic studies. Careful consideration of the tumor model, dosing regimen, and endpoint analyses will be crucial for elucidating the full therapeutic potential of novel K-Ras G12C inhibitors like "this compound".

References

Application Notes and Protocols for the Pharmacokinetic Analysis of K-Ras G12C Inhibitors in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) analysis of K-Ras G12C inhibitors in rodent models. The information herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these targeted therapies, which is a critical step in preclinical drug development. While specific data for a compound designated "K-Ras G12C-IN-4" is not publicly available, this document utilizes data from structurally and mechanistically similar K-Ras G12C inhibitors, such as Adagrasib, to illustrate the principles and required methodologies.

Introduction to K-Ras G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a druggable pocket that has led to the development of specific covalent inhibitors. These inhibitors bind to the mutant cysteine, locking the K-Ras protein in its inactive, GDP-bound state.[1][2][3] This action blocks downstream signaling pathways, primarily the RAF/MEK/ERK and Ral A/B pathways, thereby inhibiting cancer cell proliferation.[4][5] Understanding the pharmacokinetic profile of these inhibitors is essential for optimizing dosing regimens and predicting therapeutic efficacy.

Signaling Pathway of K-Ras G12C

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras K-Ras Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 activates KRAS_GDP K-Ras G12C (GDP) Inactive SOS1->KRAS_GDP promotes GDP-GTP exchange KRAS_GTP K-Ras G12C (GTP) Active KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF RAL Ral A/B KRAS_GTP->RAL PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation RAL->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor K-Ras G12C Inhibitor Inhibitor->KRAS_GDP covalently binds & stabilizes inactive state

Caption: K-Ras G12C signaling pathway and the mechanism of its inhibitors.

Pharmacokinetic Data Summary

The following table summarizes the pharmacokinetic parameters of Adagrasib, a representative K-Ras G12C inhibitor, in Sprague-Dawley rats. This data is essential for comparing the profiles of new chemical entities.

ParameterIntravenous (5 mg/kg)Oral (30 mg/kg)
Cmax (ng/mL) -677.45 ± 58.72
Tmax (h) -Not Specified
AUC (ng·h/mL) Not SpecifiedNot Specified
t1/2 (h) 2.08 ± 0.543.50 ± 0.21
Oral Bioavailability (%) -50.72%

Data sourced from a study on the pharmacokinetics of Adagrasib in rats[6][7]. Cmax represents the maximum plasma concentration, Tmax is the time to reach Cmax, AUC is the area under the concentration-time curve, and t1/2 is the elimination half-life.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacokinetic studies. Below are standard protocols for the in-vivo analysis of small molecule K-Ras G12C inhibitors in rodents.

Animal Models and Housing
  • Species: Male or female Sprague-Dawley rats (or other suitable rodent models such as CD-1 mice).

  • Age/Weight: Typically 7-9 weeks old, weighing 200-250g for rats or 20-25g for mice.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water.

  • Acclimatization: A minimum of one week of acclimatization to the facility is recommended before the start of the study.

Dosing and Administration
  • Formulation: The K-Ras G12C inhibitor should be formulated in a suitable vehicle (e.g., a mixture of saline, DMSO, and Tween 80). The formulation's stability and solubility should be confirmed prior to the study.

  • Routes of Administration:

    • Oral (PO): Administered via gavage. A typical volume is 5-10 mL/kg for rats.

    • Intravenous (IV): Administered as a bolus injection or infusion, typically via the tail vein. A typical volume is 1-2 mL/kg for rats.

  • Dose Levels: At least one low and one high dose should be selected based on prior in-vitro potency and toxicity data. For instance, a 30 mg/kg oral dose was used for Adagrasib in a rat study.[6][7]

Sample Collection
  • Matrix: Blood is the primary matrix for pharmacokinetic analysis. Plasma is obtained by centrifuging the blood samples.

  • Collection Schedule: A sparse sampling or serial sampling design can be used. For a full pharmacokinetic profile, blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Method: Blood is collected from the jugular vein, saphenous vein, or via cardiac puncture (as a terminal procedure). For serial sampling in rats, a cannulated model is often preferred to minimize stress on the animals.

  • Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard method for quantifying small molecule inhibitors in plasma.[6][7]

  • Sample Preparation: A protein precipitation method is commonly used to extract the drug from the plasma. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Quantification: The concentration of the inhibitor in the supernatant is determined by comparing its response to a standard curve prepared with known concentrations of the compound in the same biological matrix. An internal standard is used to correct for variations in extraction and instrument response.

  • Validation: The bioanalytical method must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Experimental Workflow Diagram

PK_Workflow cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Formulation Compound Formulation Dosing Dosing (IV or PO) Formulation->Dosing Animal_Prep Animal Acclimatization & Fasting Animal_Prep->Dosing Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Storage Storage at -80°C Centrifugation->Storage Extraction Protein Precipitation Extraction Storage->Extraction UPLC_MS UPLC-MS/MS Analysis Extraction->UPLC_MS PK_Calc Pharmacokinetic Parameter Calculation UPLC_MS->PK_Calc Report Final Report PK_Calc->Report

Caption: A typical workflow for a rodent pharmacokinetic study.

Conclusion

The pharmacokinetic analysis of K-Ras G12C inhibitors in rodents is a cornerstone of their preclinical development. The protocols and data presented here provide a framework for researchers to design and execute robust studies to characterize the ADME properties of novel drug candidates. A thorough understanding of a compound's pharmacokinetic profile is indispensable for its successful translation from the laboratory to the clinic.

References

Application Notes and Protocols for K-Ras G12C-IN-4 in KRAS-Driven Tumor Growth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, is a common driver of tumorigenesis. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. K-Ras G12C-IN-4 is a potent and covalent inhibitor specifically targeting the KRAS G12C mutant protein. By irreversibly binding to the mutant cysteine, this compound locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor growth. These application notes provide an overview of this compound and detailed protocols for its use in studying KRAS-driven tumor growth.

Mechanism of Action

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active protein. This compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant. This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation, preventing its interaction with downstream effector proteins and thereby inhibiting the activation of pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Quantitative Data

The following table summarizes the in vitro activity of this compound in the MIA PaCa-2 human pancreatic cancer cell line, which harbors the KRAS G12C mutation.

ParameterCell LineAssayTreatment DurationIC50 Value
p-ERK InhibitionMIA PaCa-2Western Blot or ELISA4 hours0.219 µM[1]
Cell ViabilityMIA PaCa-2CellTiter-Glo®72 hours0.067 µM[1]

Table 1: In vitro potency of this compound.

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro Protocols

1. Cell Culture

  • Cell Lines: MIA PaCa-2 (pancreatic cancer, KRAS G12C), NCI-H358 (non-small cell lung cancer, KRAS G12C), or other appropriate KRAS G12C mutant cell lines. A KRAS wild-type cell line should be used as a negative control.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Western Blot for p-ERK Inhibition

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 4 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities and calculate the ratio of p-ERK to total ERK.

3. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 72 hours.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture KRAS G12C and WT Cell Lines pERK_Assay p-ERK Inhibition Assay (Western Blot/ELISA) Cell_Culture->pERK_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Data_Analysis Data Analysis and IC50/TGI Calculation pERK_Assay->Data_Analysis Viability_Assay->Data_Analysis Xenograft Establish Tumor Xenografts in Immunocompromised Mice Treatment Administer this compound (e.g., daily oral gavage) Xenograft->Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., p-ERK in tumors) Treatment->PD_Analysis Tumor_Measurement->Data_Analysis PD_Analysis->Data_Analysis

Figure 2: General experimental workflow for evaluating a KRAS G12C inhibitor.
In Vivo Protocol

1. Animal Model

  • Species: Female athymic nude mice (4-6 weeks old).

  • Tumor Model: Subcutaneously implant KRAS G12C mutant cells (e.g., 5 x 10^6 MIA PaCa-2 cells in Matrigel) into the flank of each mouse.

2. Tumor Growth Inhibition Study

  • Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

  • Randomize mice into vehicle control and treatment groups (n=8-10 mice per group).

  • Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

  • Administer this compound or vehicle daily via oral gavage at desired dose levels (e.g., 30 and 100 mg/kg).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate Tumor Growth Inhibition (TGI) as: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

3. Pharmacodynamic (PD) Analysis

  • In a satellite group of tumor-bearing mice, administer a single dose of this compound.

  • At various time points post-dose (e.g., 2, 8, 24 hours), collect tumor and plasma samples.

  • Process the tumor tissue for Western blot analysis of p-ERK and total ERK as described in the in vitro protocol to assess target engagement.

  • Analyze plasma samples to determine the pharmacokinetic profile of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
In Vitro
High variability in cell-based assaysInconsistent cell seeding, edge effects in plates, contamination.Ensure uniform cell seeding, avoid using outer wells of plates, maintain sterile technique.
No inhibition of p-ERKCompound instability, incorrect concentration, inactive compound.Prepare fresh compound solutions, verify concentration, check compound purity and storage.
In Vivo
Poor oral bioavailabilityCompound insolubility, rapid metabolism.Optimize vehicle formulation, consider alternative routes of administration (e.g., intraperitoneal).
High toxicity (e.g., weight loss)Off-target effects, excessive dose.Reduce the dose, monitor animal health closely, perform dose-range finding studies.
Lack of tumor growth inhibitionInsufficient drug exposure at the tumor site, development of resistance.Assess pharmacokinetics and tumor drug concentrations, investigate potential resistance mechanisms.

Table 2: Troubleshooting common issues.

Conclusion

This compound is a valuable research tool for investigating the role of the KRAS G12C mutation in driving tumor growth. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo activity of this inhibitor. Careful experimental design and optimization will be crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

K-Ras G12C-IN-4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of K-Ras G12C-IN-4.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO, reaching up to 62.5 mg/mL (111.39 mM).[1] For best results, use newly opened, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Q2: My this compound is not fully dissolving in DMSO, even at the recommended concentration. What can I do?

A2: If you are experiencing incomplete dissolution, we recommend the following troubleshooting steps:

  • Warming: Gently warm the solution to 60°C.[1]

  • Sonication: Use an ultrasonic bath to aid in dissolution.[1][3]

  • Ensure Anhydrous Conditions: As stated above, the presence of water can cause the compound to precipitate. Ensure your DMSO is of high purity and has been stored properly to prevent moisture absorption.

Q3: My this compound precipitates when I add it to my aqueous buffer for an in vitro assay. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate precipitation:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally below 1%, to maintain the solubility of the compound and minimize any potential effects of the solvent on your experiment.

  • Co-solvents: For certain applications, the inclusion of co-solvents in the final formulation may be necessary.

Q4: How should I prepare this compound for in vivo animal studies?

A4: Direct injection of a DMSO stock solution is not recommended for in vivo studies due to potential toxicity. A common approach is to use a co-solvent system to create a stable formulation. A widely used formulation is a three-part mixture of DMSO, PEG300, and Tween-80 in saline.[3][4] Another option involves using SBE-β-CD in saline or corn oil.[1] Always prepare these formulations fresh on the day of use.[1]

Solubility Data

The following table summarizes the solubility of this compound and other related K-Ras G12C inhibitors in various solvents.

CompoundSolventSolubilityNotes
This compound DMSO62.5 mg/mL (111.39 mM)Ultrasonic and warming to 60°C recommended. Use newly opened DMSO.[1]
K-Ras G12C-IN-2DMSO≥ 22 mg/mL (52.52 mM)Hygroscopic DMSO has a significant impact on solubility.[2]
K-Ras(G12C) inhibitor 9DMSO55 mg/mL (107.05 mM)Sonication is recommended.[3]
K-Ras(G12C) inhibitor 12DMSO30 mg/mL-
K-Ras(G12C) inhibitor 12DMF30 mg/mL-
K-Ras(G12C) inhibitor 12Ethanol0.33 mg/mL-

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution briefly to mix.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

    • If necessary, gently warm the solution to 60°C in a heat block or water bath until the compound is fully dissolved.[1]

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies

This protocol provides a general guideline for preparing a formulation suitable for intraperitoneal or oral administration. The final concentrations may need to be optimized for your specific experimental needs.

  • Materials:

    • This compound stock solution in DMSO (e.g., 20.8 mg/mL)[1]

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • In a sterile tube, add 10% of the final volume of DMSO.

    • To this, add 40% of the final volume of PEG300. Mix thoroughly until the solution is clear.

    • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

    • Slowly add 45% of the final volume of sterile saline to the mixture while vortexing to prevent precipitation.[3][4]

    • Prepare the final dosing solution by diluting the this compound DMSO stock into the prepared vehicle. For example, to achieve a 2.08 mg/mL solution, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of the vehicle.[1]

    • Use the freshly prepared working solution on the same day.

Visualizations

K-Ras G12C Signaling Pathway

The constitutively active K-Ras G12C mutant protein drives downstream signaling through multiple effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[5][6][7]

KRas_G12C_Signaling cluster_upstream Upstream Activation cluster_ras_cycle K-Ras Cycle cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRas_GDP K-Ras G12C-GDP (Inactive) SOS1->KRas_GDP KRas_GTP K-Ras G12C-GTP (Active) KRas_GDP->KRas_GTP GTP Loading KRas_GTP->KRas_GDP GTP Hydrolysis (Impaired) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->KRas_GDP Covalently Binds & Traps in Inactive State Solubility_Workflow Start Start: Dissolve this compound in Anhydrous DMSO Check_Dissolution Is the solution clear? Start->Check_Dissolution Apply_Heat_Sonication Apply Gentle Heat (60°C) and/or Sonication Check_Dissolution->Apply_Heat_Sonication No Stock_Ready Stock Solution Ready (Store at -20°C or -80°C) Check_Dissolution->Stock_Ready Yes Recheck_Dissolution Is the solution clear now? Apply_Heat_Sonication->Recheck_Dissolution Recheck_Dissolution->Stock_Ready Yes Precipitation_Issue Precipitation Observed Recheck_Dissolution->Precipitation_Issue No Dilute_to_Aqueous Dilute into Aqueous Buffer Stock_Ready->Dilute_to_Aqueous Check_Precipitation Does it precipitate? Dilute_to_Aqueous->Check_Precipitation Working_Solution_Ready Working Solution Ready Check_Precipitation->Working_Solution_Ready No Troubleshoot_Dilution Troubleshoot Dilution: - Use Serial Dilutions - Lower Final DMSO % Check_Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Dilution->Dilute_to_Aqueous

References

Technical Support Center: Optimizing K-Ras G12C-IN-4 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of K-Ras G12C-IN-4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and covalent inhibitor of the Kirsten rat sarcoma viral oncogene homolog (KRAS) with a G12C mutation.[1] It specifically targets the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] For in vitro experiments, it is crucial to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[3]

Q3: What is a good starting concentration for this compound in cell culture experiments?

Based on available data, a starting concentration in the low micromolar to nanomolar range is recommended. For instance, in MIA PaCa-2 cells, this compound has an IC50 of 0.219 µM for inhibition of MAPK signaling (p-ERK) after 4 hours of treatment and an IC50 of 0.067 µM for inhibition of cell viability after 72 hours.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How long should I treat my cells with this compound?

The treatment duration will depend on the specific assay being performed. For signaling pathway analysis (e.g., Western blotting for p-ERK), a short treatment of 4 to 24 hours may be sufficient to observe effects.[1][4] For cell viability or proliferation assays (e.g., CellTiter-Glo, crystal violet), a longer incubation of 72 to 96 hours is typically required.[1][5]

Q5: How can I assess the effectiveness of this compound in my experiment?

The effectiveness of this compound can be assessed through various methods:

  • Western Blotting: To confirm target engagement and pathway inhibition, you can probe for phosphorylated ERK (p-ERK), a key downstream effector of the KRAS pathway. A decrease in p-ERK levels indicates successful inhibition.

  • Cell Viability Assays: Assays such as CellTiter-Glo, MTT, or crystal violet staining can be used to measure the effect of the inhibitor on cell proliferation and viability.

  • Clonogenic Assays: To assess the long-term effect on the reproductive integrity of single cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no inhibition of p-ERK. Suboptimal inhibitor concentration. Perform a dose-response curve to identify the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM).
Incorrect treatment duration. For signaling studies, a time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal time point for observing maximal inhibition.
Compound degradation. Ensure proper storage of this compound stock solutions (-20°C or -80°C in anhydrous DMSO).[1][2] Avoid repeated freeze-thaw cycles.
Cell line resistance. Some KRAS G12C mutant cell lines exhibit intrinsic resistance due to co-occurring mutations or activation of bypass signaling pathways.[6][7] Consider using a different cell line or exploring combination therapies.
High cytotoxicity observed even at low concentrations. Cell line sensitivity. Some cell lines may be particularly sensitive to the inhibitor. Reduce the concentration range in your dose-response experiments.
DMSO toxicity. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Precipitation of the compound in culture medium. Poor solubility. Prepare fresh dilutions from a concentrated stock in DMSO just before use. Ensure thorough mixing when adding the compound to the culture medium. The use of a carrier solvent system like PEG300 and Tween-80 may be necessary for in vivo studies and could be adapted for challenging in vitro situations.[2]
Rebound of p-ERK signaling after initial inhibition. Adaptive resistance. Cells can develop adaptive resistance through feedback mechanisms that reactivate the MAPK pathway.[8][9] This is a known phenomenon with KRAS inhibitors. Consider shorter treatment times for signaling experiments or investigate combination therapies to overcome this effect.

Quantitative Data

Table 1: IC50 Values of this compound and other KRAS G12C Inhibitors

InhibitorCell LineAssayIC50 ValueReference
This compoundMIA PaCa-2p-ERK Inhibition (4h)0.219 µM[1]
This compoundMIA PaCa-2Cell Viability (72h)0.067 µM[1]
Sotorasib (AMG-510)H23Cell ViabilityNot specified, but reported to be more sensitive than SW1573[10]
Sotorasib (AMG-510)SW1573Cell ViabilityNot specified, but reported to be more resistant than H23[10]
Adagrasib (MRTX849)H358Cell ViabilitySingle-digit nanomolar range[4]
MRTX-1257Human KRAS G12C lung cancer cell lines (panel of 13)Cell Viability0.1 to 356 nM[11]
AMG-510Human KRAS G12C lung cancer cell lines (panel of 13)Cell Viability0.3 to 2534 nM[11]

Experimental Protocols

Protocol 1: Determining the IC50 for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a serial dilution series in culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or MTT, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of p-ERK Inhibition

  • Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treatment: Treat the cells with the desired concentrations of this compound (including a vehicle control) for the desired time points (e.g., 4, 8, and 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalently binds & locks in inactive state

Caption: this compound inhibits the KRAS signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Seed_Cells Seed KRAS G12C mutant cells Prepare_Inhibitor Prepare serial dilutions of this compound Treat_Cells Treat cells with inhibitor and vehicle control Prepare_Inhibitor->Treat_Cells Incubate Incubate for specified duration (e.g., 4-96 hours) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Western_Blot Western Blot for p-ERK/Total ERK Incubate->Western_Blot Analyze_Data Analyze data and determine IC50/pathway inhibition Viability_Assay->Analyze_Data Western_Blot->Analyze_Data

Caption: General workflow for testing this compound in cell culture.

Troubleshooting_Logic Start Experiment Start: No/low efficacy observed Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Optimize_Concentration Perform dose-response (e.g., 0.1 nM - 10 µM) Check_Concentration->Optimize_Concentration No Check_Duration Is the treatment duration optimal? Check_Concentration->Check_Duration Yes Optimize_Concentration->Check_Duration Optimize_Duration Perform time-course (e.g., 4, 8, 24, 72h) Check_Duration->Optimize_Duration No Check_Compound Is the compound stock viable? Check_Duration->Check_Compound Yes Optimize_Duration->Check_Compound Prepare_Fresh Prepare fresh stock in anhydrous DMSO Check_Compound->Prepare_Fresh No Consider_Resistance Consider intrinsic cell line resistance Check_Compound->Consider_Resistance Yes Prepare_Fresh->Consider_Resistance

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Overcoming In Vitro Resistance to K-Ras G12C-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro experiments with the K-Ras G12C inhibitor, K-Ras G12C-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other similar covalent inhibitors?

A1: K-Ras G12C inhibitors, such as sotorasib and adagrasib, are covalent inhibitors that specifically target the cysteine residue at position 12 of the mutated K-Ras protein.[1][2][3] These inhibitors bind to K-Ras G12C when it is in its inactive, GDP-bound state.[2][4][5] This covalent binding traps the oncoprotein in an inactive conformation, preventing it from cycling to its active GTP-bound state and subsequently blocking downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), which drives cell proliferation.[2][6][7]

Q2: My K-Ras G12C mutant cell line is showing innate resistance to this compound. What are the possible reasons?

A2: Innate, or primary, resistance to K-Ras G12C inhibitors can occur due to several pre-existing cellular mechanisms:

  • Co-occurring Genetic Alterations: The presence of concurrent mutations in other genes that can bypass the need for K-Ras G12C signaling.[8] This includes activating mutations in downstream effectors of the MAPK pathway (e.g., BRAF) or in parallel pro-survival pathways like PI3K/AKT/mTOR.[9][10]

  • High Receptor Tyrosine Kinase (RTK) Activity: Pre-existing high levels of signaling from RTKs such as EGFR, MET, or FGFR can activate wild-type RAS isoforms (NRAS and HRAS), which then reactivate the MAPK pathway, bypassing the inhibition of K-Ras G12C.[10][11]

  • Epithelial-to-Mesenchymal Transition (EMT): Cell lines with an inherent mesenchymal phenotype may be less dependent on the MAPK pathway and exhibit intrinsic resistance.[12]

  • Histological Subtype: In clinical settings, the efficacy of K-Ras G12C inhibitors can vary by tumor type, suggesting that the broader cellular context plays a role in intrinsic resistance.[4]

Q3: My cells initially responded to this compound, but now they have developed acquired resistance. What are the common molecular mechanisms?

A3: Acquired resistance to K-Ras G12C inhibitors is a common observation and can be driven by a variety of on-target and off-target mechanisms:

  • On-target Mechanisms:

    • Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively or can reactivate the protein. These can include mutations in the switch II pocket (e.g., Y96C, R68S, H95D/Q/R) or other mutations that increase GTP hydrolysis or nucleotide exchange (e.g., G13D, A59S).[13][14]

    • KRAS G12C Allele Amplification: An increase in the copy number of the KRAS G12C allele can lead to a higher concentration of the target protein, overwhelming the inhibitor.[13][15]

  • Off-target Mechanisms:

    • Bypass Signaling through RTK Reactivation: A common mechanism is the feedback reactivation of upstream RTKs, which then activate wild-type RAS (NRAS and HRAS) to restore MAPK pathway signaling.[4][11]

    • Activation of Parallel Pathways: Upregulation of the PI3K/AKT/mTOR signaling pathway can provide an alternative route for cell survival and proliferation.[9][10]

    • Mutations in Downstream or Parallel Pathway Components: Acquired mutations in genes such as BRAF, NRAS, or loss of function in tumor suppressors like PTEN can reactivate downstream signaling.[13][14]

    • Histological Transformation: In some cases, cells may undergo a phenotypic switch, such as from adenocarcinoma to squamous cell carcinoma, which can confer resistance.[16]

Troubleshooting Guide

Problem: Reduced sensitivity or acquired resistance to this compound in our cell line model.

Below are potential strategies and experimental approaches to investigate and overcome resistance.

Strategy 1: Vertical Pathway Inhibition

This approach involves co-targeting other nodes within the same signaling pathway to prevent or overcome resistance.

  • Upstream Inhibition (RTKs and SHP2):

    • Rationale: Inhibition of K-Ras G12C can lead to a feedback loop that reactivates upstream RTKs, which in turn activate wild-type RAS via the SHP2 phosphatase. Co-inhibition of SHP2 can abrogate this adaptive response.[17]

    • Suggested Action: Treat resistant cells with a combination of this compound and an SHP2 inhibitor (e.g., TNO155, RMC-4550).[12][17]

  • Downstream Inhibition (MEK):

    • Rationale: If resistance is mediated by reactivation of the MAPK pathway upstream of MEK, a MEK inhibitor can block the final signaling output.

    • Suggested Action: Combine this compound with a MEK inhibitor (e.g., trametinib).[18]

Strategy 2: Targeting Parallel Signaling Pathways
  • Rationale: Cancer cells can become dependent on parallel survival pathways like PI3K/AKT/mTOR upon inhibition of the primary oncogenic driver.[9][10]

  • Suggested Action: Test the combination of this compound with inhibitors of PI3K, AKT, or mTOR.

Strategy 3: Exploiting Acquired Vulnerabilities
  • Rationale: The development of resistance can sometimes create new vulnerabilities. For instance, resistance can be associated with an increased dependence on DNA repair mechanisms.[19][20]

  • Suggested Action: Evaluate the efficacy of combining this compound with a CDK12/13 inhibitor.[19][20]

Strategy 4: Utilizing Next-Generation RAS Inhibitors
  • Rationale: If resistance is driven by the activation of wild-type RAS, a pan-RAS inhibitor or a RAS(ON) inhibitor that targets the active state of both mutant and wild-type RAS may be effective.[19][20]

  • Suggested Action: If available, test a RAS(ON) inhibitor (e.g., RMC-7977) on the resistant cell lines.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on K-Ras G12C inhibitors and combination strategies.

Table 1: In Vitro Sensitivity of K-Ras G12C Mutant Cell Lines to Inhibitors

Cell LineCancer TypeInhibitorIC50 (nM)Reference
Murine KRAS G12C ClonesLung CancerARS-1620Low nM range[21]
Murine KRAS G12C ClonesLung CancerAdagrasibLow nM range[21]
Parental CMT (KRAS G12V)Lung CancerTrametinibLess sensitive than G12C clones[21]

Table 2: Clinical Efficacy of K-Ras G12C Inhibitors (Monotherapy)

InhibitorCancer TypeClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)
SotorasibNSCLCCodeBreak 100 (Phase II)37.1%6.8 months[18]
AdagrasibNSCLCKRYSTAL-1 (Phase I/II)42.9%6.5 months[18]
SotorasibColorectal CancerCodeBreak 100 (Phase II)9.7%Not Reported[22]
AdagrasibColorectal CancerKRYSTAL-119%Not Reported[22]

Table 3: Clinical Efficacy of K-Ras G12C Inhibitor Combination Therapies

Combination TherapyCancer TypeClinical TrialNumber of PatientsObjective Response Rate (ORR)
Sotorasib + Trametinib (MEKi)Colorectal CancerCodeBreak 10118Promising Efficacy

Experimental Protocols

Protocol 1: Assessing In Vitro Drug Synergy using Combination Index (CI)
  • Cell Plating: Seed K-Ras G12C mutant cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., an SHP2 or MEK inhibitor) in a suitable solvent (e.g., DMSO).

  • Combination Treatment: Treat cells with a dose matrix of the two drugs. This should include serial dilutions of each drug alone and in combination at constant and non-constant ratios.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or resazurin-based assays.

  • Data Analysis: Calculate the fraction of affected cells for each treatment condition. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Pathway Reactivation
  • Cell Treatment and Lysis:

    • Treat K-Ras G12C mutant cells with this compound at a relevant concentration (e.g., IC50) for different time points (e.g., 4, 24, 48 hours).[4]

    • For combination studies, treat cells with the single agents and the combination for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to probe for include:

      • Phospho-ERK (p-ERK) and total ERK

      • Phospho-MEK (p-MEK) and total MEK

      • Phospho-AKT (p-AKT) and total AKT

      • GAPDH or β-actin as a loading control

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A rebound in p-ERK levels at later time points despite K-Ras G12C inhibition is indicative of pathway reactivation.[4]

Visualizations

K_Ras_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR, FGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 SHP2 SHP2 RTK->SHP2 KRAS_G12C_GDP K-Ras G12C-GDP (Inactive) GRB2_SOS1->KRAS_G12C_GDP GTP Exchange SHP2->GRB2_SOS1 KRAS_G12C_GTP K-Ras G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Canonical K-Ras signaling pathway and feedback loops.

Resistance_Mechanisms cluster_inhibition Therapeutic Intervention cluster_resistance Resistance Pathways KRAS_G12C_IN_4 This compound KRAS_G12C_GDP K-Ras G12C-GDP KRAS_G12C_IN_4->KRAS_G12C_GDP Traps in 'OFF' state MAPK_Reactivation MAPK Pathway Reactivation KRAS_G12C_IN_4->MAPK_Reactivation Inhibits RTK_activation RTK Reactivation WT_RAS Wild-Type RAS (NRAS, HRAS) RTK_activation->WT_RAS WT_RAS->MAPK_Reactivation Bypass PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->MAPK_Reactivation Parallel Signaling Secondary_Mutations Secondary KRAS Mutations Secondary_Mutations->MAPK_Reactivation On-Target Alteration

Caption: Overview of resistance mechanisms to K-Ras G12C inhibitors.

Troubleshooting_Workflow Start Resistance Observed in K-Ras G12C Mutant Cells Hypothesis1 Hypothesis: MAPK Pathway Reactivation Start->Hypothesis1 Hypothesis2 Hypothesis: Parallel Pathway Activation Start->Hypothesis2 Experiment1 Experiment: Western Blot for p-ERK (Time Course) Hypothesis1->Experiment1 Experiment2 Experiment: Western Blot for p-AKT Hypothesis2->Experiment2 Strategy1 Strategy: Combine with SHP2i or MEKi Experiment1->Strategy1 If p-ERK rebounds Strategy2 Strategy: Combine with PI3Ki or AKTi Experiment2->Strategy2 If p-AKT increases

Caption: A logical workflow for troubleshooting in vitro resistance.

References

K-Ras G12C-IN-4 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for K-Ras G12C-IN-4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent covalent inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). For optimal results, use freshly opened, high-purity DMSO to minimize the presence of water, which can affect compound stability.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, aliquoted DMSO stock solutions of this compound should be stored at -80°C and are expected to be stable for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month.[2][3] It is crucial to seal the storage containers tightly to prevent moisture absorption.

Q3: Is this compound stable in aqueous solutions or cell culture media?

Q4: Can I expect degradation of the compound during my cell-based assays?

A4: Degradation in cell culture media over the course of a long experiment (e.g., 72 hours) is possible. Some studies on other KRAS G12C inhibitors have noted that the degradation of the target protein, KRAS G12C, can be sustained over 72 hours, which implies that a sufficient concentration of the active compound is present during this period.[6][7] However, to ensure consistent results, especially in longer assays, consider replenishing the media with a freshly prepared compound at intermediate time points.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower than expected potency in cell-based assays. Degradation of this compound in stock solution. - Ensure stock solutions are stored properly at -80°C in tightly sealed, single-use aliquots. - Avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions if stability is a concern.
Degradation of this compound in culture media. - Prepare working dilutions in media immediately before adding to cells. - For long-term experiments (>24 hours), consider replacing the media with a freshly prepared compound at regular intervals.
Reaction with components in the culture media. - Be aware that serum components, particularly thiols, can react with the covalent inhibitor. - If possible, conduct initial experiments in serum-free media to assess baseline activity, though this may affect cell health.
Precipitation of the compound in aqueous media. Low aqueous solubility. - Ensure the final DMSO concentration in the culture media is low (typically ≤ 0.5%) to maintain solubility. - If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound before adding it to the cells.[2]
Variability between experimental replicates. Inconsistent compound concentration due to handling. - Use calibrated pipettes for accurate dispensing of the stock solution. - Ensure thorough mixing of the working solution before adding it to the assay plates.
Cellular resistance mechanisms. - Be aware that cancer cells can develop resistance to KRAS G12C inhibitors through various mechanisms, which may affect experimental outcomes over time.[8]

Stability Data Summary

Quantitative stability data for this compound in DMSO and culture media is not extensively published. The following table provides general storage guidelines based on information for this compound and similar covalent inhibitors.

Solvent Storage Temperature Recommended Storage Duration Source
DMSO (anhydrous)-80°CUp to 6 months[2][3]
DMSO (anhydrous)-20°CUp to 1 month[2][3]
Solid Form-20°C≥ 4 years

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO and Culture Media by HPLC-UV

This protocol provides a general framework for determining the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental setup.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
  • HPLC-grade acetonitrile and water
  • Formic acid (for mobile phase modification)
  • HPLC system with a UV detector and a C18 column

2. Preparation of Samples:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • For DMSO stability: Dilute the stock solution to 1 mM in anhydrous DMSO. Aliquot into separate vials for each time point and temperature.
  • For culture media stability: Dilute the 10 mM stock solution into pre-warmed (37°C) culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Aliquot for each time point.

3. Incubation Conditions:

  • DMSO samples: Store at room temperature (25°C), 4°C, and -20°C.
  • Culture media samples: Incubate at 37°C in a humidified incubator.

4. Time Points:

  • Analyze samples at 0, 2, 4, 8, 24, 48, and 72 hours.

5. HPLC Analysis:

  • At each time point, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1 µM).
  • Inject the samples into the HPLC system.
  • Example HPLC conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to elute the compound and any potential degradation products (e.g., 5-95% B over 15 minutes).
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Scan for the optimal absorbance wavelength of this compound (e.g., using a PDA detector) and monitor at that wavelength.
  • Injection Volume: 10 µL

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
  • Plot the percentage of remaining compound versus time for each condition.

Visualizations

K-Ras G12C Signaling Pathway

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP K-Ras(G12C)-GDP (Inactive) GRB2_SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP K-Ras(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalently binds to inactive state

Caption: K-Ras G12C signaling cascade and the mechanism of its inhibition.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock prep_samples Prepare Samples for Stability Study (DMSO and Culture Media) prep_stock->prep_samples incubate Incubate at Different Temperatures and Time Points prep_samples->incubate analyze Analyze by HPLC-UV incubate->analyze quantify Quantify Peak Area analyze->quantify calculate Calculate % Remaining Compound quantify->calculate end End calculate->end

Caption: Workflow for determining the stability of this compound.

References

Technical Support Center: K-Ras G12C-IN-4 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of K-Ras G12C-IN-4 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, covalent inhibitor of the KRAS G12C mutant protein.[1] The KRAS G12C mutation results in a constitutively active protein that drives tumor growth.[2][3][4] Covalent inhibitors like this compound form an irreversible bond with the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways, such as the MAPK pathway, that are crucial for cancer cell proliferation.[4][5][6]

Q2: What are the recommended starting formulations for this compound in animal studies?

A2: Due to its likely poor water solubility, which is common for many kinase inhibitors, specific formulations are required for in vivo administration.[7][8] MedChemExpress provides the following starting point formulations for this compound[1]:

  • For Oral (PO) and Intraperitoneal (IP) Injection (Suspension):

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

    • A final concentration of 2.08 mg/mL can be achieved with this method.[1]

  • For Oral (PO) and Intraperitoneal (IP) Injection (Solution):

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution with corn oil.

    • This method can yield a clear solution of at least 2.08 mg/mL.[1] Note that for prolonged studies (over two weeks), the stability of the compound in corn oil should be carefully monitored.[1]

Q3: What are some common animal models used for evaluating KRAS G12C inhibitors?

A3: The most common animal models are xenografts, where human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice.[9][10][11] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also frequently used to better recapitulate the heterogeneity of human tumors.[10][11] Additionally, genetically engineered mouse models (GEMMs) with an endogenous Kras G12C mutation provide a more physiologically relevant system to study tumor development and response to therapy.[9][12]

Troubleshooting Guides

Problem 1: Low or inconsistent drug exposure in plasma after oral administration.
Potential Cause Troubleshooting Step Rationale
Poor Solubility and Dissolution 1. Optimize the formulation. If using a suspension, ensure uniform particle size through sonication or microfluidization. 2. Switch to a solution-based formulation, such as the recommended DMSO and corn oil mixture.[1] 3. Consider more advanced formulation strategies like nanocrystal formulations or self-emulsifying drug delivery systems (SEDDS).[7]Many investigational inhibitors have poor aqueous solubility, leading to low absorption from the gastrointestinal tract. Improving the formulation can enhance dissolution and bioavailability.[7][8]
First-Pass Metabolism 1. Co-administer with an inhibitor of relevant cytochrome P450 enzymes (if the metabolic pathway is known). 2. Consider a different route of administration, such as intraperitoneal or intravenous injection, to bypass the liver's initial metabolic processing.The liver can extensively metabolize a drug before it reaches systemic circulation, significantly reducing its concentration.
Gastrointestinal Instability 1. Assess the stability of this compound at different pH levels mimicking the stomach and intestines. 2. If instability is observed, consider encapsulation or enteric-coated formulations.The acidic environment of the stomach or enzymatic activity in the intestines can degrade the compound before it is absorbed.
Efflux by Transporters 1. Use in vitro models (e.g., Caco-2 cells) to determine if this compound is a substrate for efflux transporters like P-glycoprotein. 2. If it is a substrate, co-administration with a known inhibitor of that transporter could increase absorption.Efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, preventing its entry into the bloodstream.
Problem 2: Suboptimal anti-tumor efficacy in xenograft models despite adequate drug exposure.
Potential Cause Troubleshooting Step Rationale
Insufficient Target Engagement 1. Conduct a pharmacodynamic (PD) study to measure the extent and duration of KRAS G12C target engagement in the tumor tissue at different time points after dosing.[9] 2. Analyze downstream signaling markers, such as the phosphorylation of ERK (p-ERK), to confirm pathway inhibition.[1]Even with sufficient plasma concentration, the drug may not be reaching the tumor at a high enough concentration or for a long enough duration to effectively inhibit its target. Covalent inhibitors rely on sustained target occupancy.[6]
Tumor Heterogeneity 1. Characterize the xenograft model for co-occurring mutations that might confer resistance (e.g., in the PI3K pathway or receptor tyrosine kinases).[11] 2. Consider using multiple different KRAS G12C cell line models to account for varied genetic backgrounds.Tumors are often not solely dependent on a single signaling pathway. Activation of parallel or downstream pathways can bypass the inhibition of KRAS G12C.[3]
Adaptive Resistance 1. Investigate feedback activation of receptor tyrosine kinases (RTKs) like EGFR in response to KRAS G12C inhibition. 2. Evaluate combination therapies. For example, combining a KRAS G12C inhibitor with an EGFR inhibitor has shown promise in colorectal cancer models.Cancer cells can adapt to targeted therapies by upregulating alternative signaling pathways to maintain their growth and survival.
Inadequate Dosing Regimen 1. Perform a dose-response study to determine the optimal dose and schedule for maximum efficacy with acceptable toxicity. 2. Correlate the dosing regimen with the PK/PD data to ensure that target inhibition is maintained between doses.The initial dosing regimen may not be sufficient to sustain the level of target inhibition required for tumor regression.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Cell LineAssayIC50 (µM)Duration
MIA PaCa-2p-ERK Inhibition0.2194 hours
MIA PaCa-2Cell Viability (CellTiter-Glo)0.06772 hours
Data sourced from MedChemExpress.[1]

Table 2: Representative Preclinical Pharmacokinetic Parameters of Oral KRAS G12C Inhibitors in Mice

CompoundDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng*h/mL)Half-life (h)
ARS-1620Not specifiedNot specifiedNot specifiedNot specified>60% bioavailability
MRTX849100~6~4000~60000~25 (single dose)
This table presents representative data for other KRAS G12C inhibitors to provide a general reference for expected pharmacokinetic profiles.[10][11] Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Model

  • Cell Culture: Culture a human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) under standard conditions.

  • Animal Implantation: Subcutaneously implant 5-10 million cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water, or a lipid-based formulation as described in the FAQs) on the day of dosing.

    • Administer the drug and vehicle control to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule (e.g., once or twice daily).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • Euthanize the animals and excise the tumors.

    • Analyze the data by comparing tumor growth inhibition between the treated and control groups.

    • Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Protocol 2: Pharmacokinetic Study in Mice

  • Animal Acclimation and Grouping: Acclimate healthy mice (e.g., C57BL/6 or Swiss Webster) for at least one week.

  • Drug Formulation and Administration:

    • Prepare a single dose of this compound in an appropriate formulation for the chosen route of administration (e.g., oral gavage or intravenous injection).

    • Administer the dose to a cohort of mice.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Visualizations

KRAS_Signaling_Pathway cluster_downstream Downstream Effector Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP -> GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action for this compound.

Experimental_Workflow cluster_formulation 1. Formulation & Dosing cluster_studies 2. In Vivo Studies cluster_analysis 3. Analysis Formulation Prepare this compound (e.g., in Corn Oil or SBE-β-CD) Dosing Administer to Mice (Oral Gavage or IP) Formulation->Dosing PK_Study Pharmacokinetic (PK) Study (Blood Sampling over 24h) Dosing->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) Dosing->Efficacy_Study LCMS LC-MS/MS Analysis of Plasma Samples PK_Study->LCMS Tumor_Monitoring Monitor Tumor Volume & Body Weight Efficacy_Study->Tumor_Monitoring PD_Analysis Pharmacodynamic (PD) Analysis (p-ERK in Tumors) Efficacy_Study->PD_Analysis PK_Params Calculate PK Parameters (Cmax, AUC, T1/2) LCMS->PK_Params Efficacy_Endpoint Determine Tumor Growth Inhibition (TGI) Tumor_Monitoring->Efficacy_Endpoint

Caption: General experimental workflow for preclinical evaluation of this compound in animal models.

References

Technical Support Center: K-Ras G12C Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers working with K-Ras G12C covalent inhibitors, such as K-Ras G12C-IN-4. The content addresses common issues encountered during biochemical and cell-based assays and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for K-Ras G12C covalent inhibitors?

A1: K-Ras G12C covalent inhibitors are targeted therapeutics that specifically bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][2] These inhibitors form an irreversible covalent bond with the cysteine, locking the K-Ras G12C protein in its inactive, GDP-bound state.[1][3][4] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation.[5][6]

Q2: Why is my IC50 value different from published values or between experiments?

A2: For covalent inhibitors, the measured potency (IC50) is highly dependent on the incubation time.[7] Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors show time-dependent inhibition as the irreversible binding reaction proceeds.[8] Therefore, longer pre-incubation times of the inhibitor with the enzyme will typically result in lower IC50 values. For a more accurate comparison of potency, it is recommended to determine the second-order rate constant (k_inact/K_I), which is independent of time.[7][8][9]

Q3: What are the essential biochemical assays to characterize a K-Ras G12C inhibitor?

A3: A robust characterization involves multiple assays. Key biochemical assays include:

  • Nucleotide Exchange Assays: To measure the inhibitor's ability to prevent the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for GTP.[10] This directly assesses the inhibitor's mechanism of trapping K-Ras in the GDP state.

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can quantify binding affinity and kinetics.[11]

  • Mass Spectrometry: This provides direct evidence of covalent bond formation by detecting the mass shift of the K-Ras G12C protein after incubation with the inhibitor.[8][12]

Q4: What are the critical cell-based assays for evaluating a K-Ras G12C inhibitor?

A4: Key cell-based assays include:

  • Target Engagement Assays: To confirm the inhibitor is binding to K-Ras G12C within a cellular context.[13][14]

  • Downstream Signaling Assays: Measuring the phosphorylation status of downstream effectors like MEK and ERK (p-MEK, p-ERK) via Western Blot or Homogeneous Time-Resolved Fluorescence (HTRF) is crucial to confirm pathway inhibition.[11][15]

  • Cell Viability/Proliferation Assays: To determine the functional effect of the inhibitor on cancer cell lines harboring the K-Ras G12C mutation.[16]

  • 3D Spheroid Assays: These models can provide insights into inhibitor efficacy in a more physiologically relevant tumor microenvironment.[11][17]

Troubleshooting Guides

Issue 1: High Background or False Positives in Biochemical Screens
Question Possible Cause Recommended Mitigation Strategy
Why am I seeing inhibition with my negative control compounds? Covalent inhibitors possess reactive "warheads" that can lead to non-specific binding or assay interference.[12][18] This can include reacting with assay components (e.g., other proteins like BSA, or detection reagents).1. Run a counter-screen: Test compounds in the absence of the primary target protein (K-Ras G12C) to identify assay artifacts. 2. Use Mass Spectrometry: Confirm that the compound covalently binds specifically to K-Ras G12C and not to other proteins in the assay buffer.[12] 3. Include DTT: In some assays, adding a nucleophile like Dithiothreitol (DTT) can help quench non-specific reactive compounds, but be aware it may also interfere with the desired covalent reaction if not used carefully.
My fluorescent polarization assay shows binding, but it's not specific. What's happening? The fluorescent dyes used in these assays can be lipophilic and may interact non-specifically with hydrophobic pockets on the protein, or the inhibitor itself might be fluorescent, causing interference.[19]1. Perform a competition assay: Add an excess of an unlabeled, known K-Ras G12C binder. A specific interaction should be competed away, leading to a decrease in the fluorescent signal.[19] 2. Check for Compound Fluorescence: Scan the emission spectrum of the test compound at the assay's excitation wavelength to rule out intrinsic fluorescence.
Issue 2: No or Weak Activity in Cell-Based Assays
Question Possible Cause Recommended Mitigation Strategy
My compound is potent in biochemical assays but shows weak or no activity in cells. Why? 1. Poor Cell Permeability: The compound may not be effectively entering the cells. 2. Rapid Cellular Efflux: The compound may be actively transported out of the cells. 3. Metabolic Instability: The compound may be rapidly metabolized into an inactive form.1. Assess Permeability: Use standard assays like PAMPA to assess passive permeability. 2. Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or an equivalent method to confirm the compound is reaching and binding to K-Ras G12C inside the cell.[13] 3. Conduct Metabolite ID Studies: Use LC-MS/MS to analyze cell lysates and media to identify potential metabolites.
Inhibition of p-ERK is transient and rebounds after 24 hours. Is this expected? Yes, this is a known phenomenon called adaptive resistance . Inhibition of K-Ras G12C can relieve feedback inhibition of upstream Receptor Tyrosine Kinases (RTKs), like EGFR.[3][6] This leads to the activation of wild-type RAS isoforms (HRAS, NRAS) or reactivation of the MAPK pathway, bypassing the inhibitor's effect.[16][20]1. Perform Time-Course Experiments: Analyze p-ERK levels at multiple time points (e.g., 2, 6, 24, 48 hours) to characterize the rebound effect.[20] 2. Test Combination Therapies: Combine the K-Ras G12C inhibitor with inhibitors of upstream signaling nodes (e.g., EGFR inhibitors like Cetuximab or SHP2 inhibitors) to prevent this feedback reactivation.[1][21]
Some K-Ras G12C cell lines are resistant to the inhibitor from the start. What causes this intrinsic resistance? Cell lines can have co-occurring mutations or pathway dependencies that make them less reliant on the K-Ras G12C-driven MAPK pathway. For example, some cells may depend more on the PI3K/AKT/mTOR pathway for survival.[6]1. Characterize Cell Line Genetics: Perform genomic sequencing to identify co-occurring mutations in other oncogenes or tumor suppressors (e.g., PTEN, PIK3CA). 2. Profile Signaling Pathways: Assess the baseline activity of parallel pathways like PI3K/AKT. 3. Test Pathway Inhibitor Combinations: Evaluate synergy by combining the K-Ras G12C inhibitor with inhibitors of other relevant pathways, such as PI3K or mTOR inhibitors.[1]

Visualized Workflows and Pathways

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle K-Ras G12C Cycle cluster_downstream Downstream MAPK Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRas_GDP K-Ras G12C-GDP (Inactive) SOS1->KRas_GDP Promotes GDP→GTP Exchange KRas_GTP K-Ras G12C-GTP (Active) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (Covalent Inhibitor) Inhibitor->KRas_GDP Covalently Binds & Traps in Inactive State

Caption: K-Ras G12C signaling pathway and mechanism of covalent inhibition.

Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Validation cluster_resistance Resistance & Mitigation b1 Primary Screen: Nucleotide Exchange Assay b2 Confirm Covalent Binding: Intact Protein Mass Spec b1->b2 b3 Determine Kinetics: Measure k_inact / K_I b2->b3 c1 Confirm Target Engagement: CETSA b3->c1 Advance Hits c2 Assess Pathway Inhibition: p-ERK Western Blot / HTRF c1->c2 c3 Measure Functional Outcome: Cell Viability Assay c2->c3 r1 Characterize Adaptive Resistance: p-ERK Time Course c3->r1 Investigate Top Compounds r2 Test Combination Strategy: + EGFR or SHP2 Inhibitor r1->r2

Caption: Experimental workflow for characterizing K-Ras G12C inhibitors.

Troubleshooting start Problem: No p-ERK Inhibition in Cell Assay q1 Did compound show potency in biochemical assays? start->q1 a1_no Root Cause: Compound is not a true inhibitor. q1->a1_no No q2 Is compound cell permeable & stable? q1->q2 Yes a2_no Action: Perform permeability & metabolism assays. q2->a2_no No / Unknown q3 Does CETSA confirm target engagement in cells? q2->q3 Yes a3_no Root Cause: Compound not reaching target in cells. q3->a3_no No a3_yes Root Cause: Pathway is resistant (intrinsic or adaptive). q3->a3_yes Yes a4 Action: Check for p-ERK rebound at later time points. Test combinations. a3_yes->a4

Caption: Troubleshooting logic for lack of cellular activity.

Experimental Protocols

Protocol 1: Biochemical Nucleotide Exchange Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits designed to monitor the displacement of a fluorescent GDP analog from K-Ras G12C.[10]

Materials:

  • Recombinant K-Ras G12C protein pre-loaded with BODIPY™-FL-GDP

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • GTP solution (10 mM stock)

  • EDTA solution (for promoting nucleotide exchange)

  • Test Inhibitor (this compound) dissolved in DMSO

  • 384-well, low-volume, black plates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)

Methodology:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute the inhibitor into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

  • Reaction Setup: To each well of the 384-well plate, add:

    • 5 µL of diluted test inhibitor or DMSO vehicle control.

    • 5 µL of K-Ras G12C-BODIPY-GDP complex diluted in Assay Buffer.

  • Inhibitor Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. This allows the covalent inhibitor to bind to the target.

  • Initiate Exchange Reaction: Add 5 µL of a GTP/EDTA solution to each well to initiate nucleotide exchange. The final concentration of GTP should be at its Km or below for competitive assays.

  • Read Fluorescence: Immediately begin reading the fluorescence intensity of each well every 60 seconds for 30-60 minutes.

  • Data Analysis: As GTP displaces the fluorescent BODIPY-GDP, the fluorescence will decrease.[10] In the presence of an effective inhibitor that traps the GDP-bound state, the fluorescence will remain high. Plot the initial rate of fluorescence decrease against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Cell-Based Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol assesses the inhibitor's effect on the K-Ras downstream signaling pathway in a relevant cell line.

Materials:

  • K-Ras G12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Inhibitor (this compound) dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Mouse anti-GAPDH or β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Plating: Seed NCI-H358 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with serial dilutions of this compound or DMSO vehicle control for the desired time (e.g., 2 hours for acute inhibition, or a time course of 2, 24, 48 hours to check for rebound).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with Lysis Buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes, then load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-GAPDH) overnight at 4°C.

    • Wash the membrane, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total-ERK signal and/or the loading control (GAPDH). Compare the normalized p-ERK levels in inhibitor-treated samples to the DMSO control to determine the extent of pathway inhibition.

References

Refining K-Ras G12C-IN-4 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for K-Ras G12C-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical research. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you refine treatment duration and achieve optimal experimental outcomes.

I. Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
No or weak inhibition of p-ERK 1. Insufficient treatment duration or concentration: The inhibitor may not have had enough time to covalently bind to K-Ras G12C or the concentration is too low. 2. Low percentage of K-Ras G12C in the GDP-bound state: this compound preferentially binds to the inactive, GDP-bound form of K-Ras. High upstream signaling can maintain K-Ras in the active, GTP-bound state. 3. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 4. Cell line is not dependent on K-Ras G12C signaling: The chosen cell line may have alternative signaling pathways driving proliferation.1. Optimize treatment conditions: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.01 to 10 µM) experiment to determine the optimal conditions for your cell line. 2. Serum starve cells: Serum starvation for a few hours prior to treatment can reduce upstream signaling and increase the population of GDP-bound K-Ras G12C. 3. Ensure proper compound handling: Store this compound at -80°C for long-term storage and -20°C for up to one month. Prepare fresh dilutions for each experiment. 4. Confirm cell line dependency: Use a positive control cell line known to be sensitive to K-Ras G12C inhibition (e.g., MIA PaCa-2) and consider using RNAi to confirm K-Ras dependency.
p-ERK levels rebound after initial inhibition 1. Adaptive resistance: Cells can adapt to the inhibitor by reactivating upstream signaling pathways (e.g., through receptor tyrosine kinases like EGFR), leading to the activation of wild-type Ras or newly synthesized K-Ras G12C.[1][2] 2. Insufficient inhibitor concentration over time: The inhibitor may be metabolized or cleared, leading to a decrease in the effective concentration.1. Consider combination therapies: Co-treatment with inhibitors of upstream signaling molecules (e.g., EGFR inhibitors, SHP2 inhibitors) can prevent or delay the rebound of p-ERK.[2] 2. Replenish inhibitor: For longer-term experiments, consider replacing the media with fresh inhibitor at regular intervals (e.g., every 24 hours).
Minimal effect on cell viability despite p-ERK inhibition 1. Cell cycle arrest vs. apoptosis: Inhibition of the MAPK pathway may lead to cell cycle arrest rather than cell death. 2. Parallel survival pathways: Other signaling pathways, such as the PI3K/AKT/mTOR pathway, may be promoting cell survival.[3] 3. Insufficient treatment duration: The effects on cell viability may take longer to become apparent than the initial inhibition of signaling.1. Assess cell cycle and apoptosis: Perform cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., Annexin V staining, caspase-3 cleavage) to determine the cellular response. 2. Investigate parallel pathways: Analyze the activation status of key proteins in other survival pathways (e.g., p-AKT, p-mTOR) by Western blot. Consider combination treatment with inhibitors of these pathways. 3. Extend treatment duration: Conduct longer-term cell viability assays (e.g., up to 7 days) to observe the full effect of the inhibitor.
High variability between experimental replicates 1. Inconsistent cell seeding density: Variations in the number of cells per well can lead to different responses to the inhibitor. 2. Inconsistent inhibitor concentration: Errors in serial dilutions can lead to variability in the final concentration of the inhibitor. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell growth.1. Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure even distribution of cells in each well. 2. Prepare fresh serial dilutions: Carefully prepare fresh serial dilutions of the inhibitor for each experiment. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the K-Ras G12C mutant protein.[4] This binding locks the K-Ras G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the activation of signaling pathways such as the MAPK pathway.[5][6]

Q2: What is the optimal treatment duration for this compound in cell culture experiments?

A2: The optimal treatment duration depends on the experimental endpoint.

  • For assessing downstream signaling inhibition (e.g., p-ERK): A shorter treatment duration of 4-6 hours is often sufficient to observe maximal inhibition.[4][7] Time-course experiments are recommended to determine the peak effect and to observe any potential rebound in signaling at later time points (e.g., 24-48 hours).[8]

  • For assessing cell viability: A longer treatment duration of 72 hours or more is typically required to observe a significant effect on cell proliferation.[4]

Q3: What are the recommended concentrations of this compound to use in vitro?

A3: The effective concentration can vary between cell lines. Based on available data, a starting point for dose-response experiments could be in the range of 0.01 µM to 10 µM.

  • The IC50 for inhibition of MAPK signaling (p-ERK) in MIA PaCa-2 cells is approximately 0.219 µM after 4 hours of treatment.[4]

  • The IC50 for inhibition of cellular viability in MIA PaCa-2 cells is approximately 0.067 µM after 72 hours of treatment.[4]

Q4: How should I prepare and store this compound?

A4: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. For in vivo studies, this compound can be formulated in solvents such as 10% DMSO + 90% (20% SBE-β-CD in Saline) or 10% DMSO + 90% Corn Oil.[4]

Q5: What are the known mechanisms of resistance to K-Ras G12C inhibitors?

A5: Resistance to K-Ras G12C inhibitors can be intrinsic or acquired and can occur through several mechanisms:

  • Reactivation of the MAPK pathway: This can happen through upstream signaling from receptor tyrosine kinases (RTKs) like EGFR, leading to the activation of wild-type RAS isoforms or newly synthesized K-Ras G12C.[1][2]

  • Activation of parallel signaling pathways: Upregulation of pathways like the PI3K/AKT/mTOR pathway can promote cell survival and proliferation despite the inhibition of the MAPK pathway.[3]

  • Secondary mutations in K-Ras: Mutations that prevent the inhibitor from binding or that lock K-Ras in the active GTP-bound state can confer resistance.

  • Amplification of the K-Ras G12C allele: An increased copy number of the target protein can overcome the inhibitory effect of the drug.

III. Data Presentation

Table 1: In Vitro Activity of this compound in MIA PaCa-2 Cells

Assay Endpoint Treatment Duration IC50 Reference
p-ERK InhibitionMAPK Pathway Activity4 hours0.219 µM[4]
CellTiter-GloCell Viability72 hours0.067 µM[4]

IV. Experimental Protocols

A. Western Blot Analysis of MAPK Pathway Activation

This protocol details the steps to assess the phosphorylation status of ERK1/2 (p44/42 MAPK), a key downstream effector of the K-Ras signaling pathway.

Materials:

  • This compound

  • K-Ras G12C mutant cell line (e.g., MIA PaCa-2, H358)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody

    • p44/42 MAPK (Erk1/2) antibody

    • GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • (Optional) Serum starve cells for 2-4 hours prior to treatment.

    • Treat cells with the desired concentrations of this compound for the indicated time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 15-30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for total ERK and loading control):

    • (Optional) Strip the membrane using a mild stripping buffer.

    • Wash the membrane and re-block.

    • Probe with the primary antibody for total ERK1/2, followed by the secondary antibody and detection.

    • Repeat the stripping and re-probing process for the loading control antibody (GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal, and then normalize to the loading control.

B. Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay to determine the number of viable cells in culture based on the quantification of ATP.

Materials:

  • This compound

  • K-Ras G12C mutant cell line

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled multi-well plate at a predetermined optimal density. The volume per well is typically 100 µL for a 96-well plate and 25 µL for a 384-well plate.

    • Include wells with media only for background luminescence measurement.

  • Cell Treatment:

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound. Include a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Plot the results as a dose-response curve to determine the IC50 value.

V. Mandatory Visualizations

KRas_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS SOS1 (GEF) RTK->SOS KRas_GTP K-Ras(G12C) GTP (Active) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K KRas_GDP K-Ras(G12C) GDP (Inactive) KRas_GDP->KRas_GTP GTP hydrolysis SOS->KRas_GDP GDP/GTP Exchange GAP GAP GAP->KRas_GTP Inhibited by G12C mutation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->KRas_GDP Covalent Binding

Caption: K-Ras G12C signaling pathway and the mechanism of action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Sample Denaturation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection I->J K 11. Image Acquisition J->K L 12. Densitometry K->L M 13. Normalization L->M Troubleshooting_Logic Start No/Weak p-ERK Inhibition Concentration Is the inhibitor concentration sufficient? Start->Concentration Duration Is the treatment duration sufficient? Concentration->Duration Yes Increase_Concentration Increase concentration Concentration->Increase_Concentration No GDP_State Is K-Ras G12C in the GDP-bound state? Duration->GDP_State Yes Increase_Duration Increase duration Duration->Increase_Duration No Compound_Integrity Is the compound active? GDP_State->Compound_Integrity Yes Serum_Starve Serum starve cells GDP_State->Serum_Starve No Cell_Dependency Is the cell line K-Ras dependent? Compound_Integrity->Cell_Dependency Yes New_Compound Use fresh compound Compound_Integrity->New_Compound No Validate_Cell_Line Validate cell line Cell_Dependency->Validate_Cell_Line No Success Successful Inhibition Cell_Dependency->Success Yes Increase_Concentration->Success Increase_Duration->Success Serum_Starve->Success New_Compound->Success

References

Validation & Comparative

Comparative Efficacy of KRAS G12C Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of K-Ras G12C-IN-4 and sotorasib could not be conducted as there is no publicly available scientific literature or experimental data for a compound designated "this compound". Extensive searches have not yielded any information on its mechanism of action, efficacy, or associated experimental protocols.

Therefore, this guide provides a comprehensive overview and comparison of two well-characterized and clinically relevant KRAS G12C inhibitors: sotorasib (formerly AMG 510) and, to provide a comparative context, adagrasib (MRTX849). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical performance of targeted therapies against the KRAS G12C mutation.

Mechanism of Action of Covalent KRAS G12C Inhibitors

The KRAS protein is a key molecular switch in intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation in KRAS results in the protein being constitutively active, leading to uncontrolled cell growth and tumor formation.[1][2]

Sotorasib and adagrasib are small molecule inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2][3] This covalent binding occurs in a pocket (the switch-II pocket) that is accessible only when KRAS G12C is in its inactive, GDP-bound state. By forming this covalent bond, the inhibitors lock the KRAS G12C protein in its inactive conformation, preventing it from participating in downstream signaling and thereby inhibiting cancer cell proliferation and survival.[3][4]

Preclinical Efficacy: A Comparative Look

The following tables summarize key preclinical data for sotorasib and adagrasib, providing insights into their potency and activity in various cancer cell lines.

Table 1: In Vitro Cellular Potency of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
Sotorasib NCI-H358Non-Small Cell Lung Cancer6
MIA PaCa-2Pancreatic Cancer9
NCI-H23Non-Small Cell Lung Cancer690.4
Adagrasib NCI-H358Non-Small Cell Lung CancerNot specified
MIA PaCa-2Pancreatic CancerNot specified
SW1573Non-Small Cell Lung CancerNot specified

Note: IC50 values can vary between studies and experimental conditions.

Table 2: In Vivo Efficacy of Sotorasib and Adagrasib in Xenograft Models

CompoundXenograft ModelCancer TypeDosingTumor Growth Inhibition/Regression
Sotorasib NCI-H358Non-Small Cell Lung Cancer30 mg/kg, p.o., dailyTumor regression
Adagrasib Various CDX and PDX modelsMultiple100 mg/kg/day65% of models showed >30% tumor regression

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate KRAS G12C inhibitors.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the inhibitor (e.g., sotorasib, adagrasib) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells with the KRAS G12C mutation (e.g., NCI-H358) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a specified average volume, mice are randomized into treatment and control groups. The inhibitor (e.g., sotorasib) is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition or regression is calculated at the end of the study.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Sotorasib Sotorasib / Adagrasib Sotorasib->KRAS_GDP Covalently binds & traps in inactive state

Caption: The KRAS signaling pathway and the mechanism of sotorasib/adagrasib action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture KRAS G12C Cell Culture Treatment_vitro Inhibitor Treatment CellCulture->Treatment_vitro ViabilityAssay Cell Viability Assay Treatment_vitro->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 Xenograft Tumor Xenograft Implantation Treatment_vivo Inhibitor Administration Xenograft->Treatment_vivo Monitoring Tumor Growth Monitoring Treatment_vivo->Monitoring Efficacy Efficacy Assessment Monitoring->Efficacy

Caption: A generalized experimental workflow for preclinical evaluation of KRAS G12C inhibitors.

References

A Head-to-Head Showdown: Comparing the Leading K-Ras G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The discovery and development of inhibitors targeting the K-Ras G12C mutation have marked a pivotal moment in oncology, offering a glimmer of hope for patients with notoriously difficult-to-treat cancers. For decades, K-Ras was considered "undruggable," but a new wave of targeted therapies has successfully broken this barrier. This guide provides a comprehensive head-to-head comparison of the leading K-Ras G12C inhibitors: sotorasib, adagrasib, and the promising newcomers, divarasib and glecirasib. We delve into their mechanisms of action, preclinical potency, clinical efficacy, and safety profiles, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy with Subtle Differences

All four inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue of the K-Ras G12C protein. This locks the protein in an inactive, GDP-bound state, thereby blocking downstream signaling pathways, primarily the MAPK pathway, which is crucial for cell proliferation and survival.[1][2][3][4]

While the fundamental mechanism is the same, there may be subtle differences in their binding kinetics and interactions with the target protein that could influence their efficacy and resistance profiles.

K-Ras Signaling Pathway and Inhibitor Action

The following diagram illustrates the simplified K-Ras signaling pathway and the point of intervention for G12C inhibitors.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras RAS Cycle cluster_downstream Downstream Effectors (MAPK Pathway) Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRAS_GDP GTP Exchange KRAS_GTP K-Ras(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor K-Ras G12C Inhibitor (Sotorasib, Adagrasib, Divarasib, Glecirasib) Inhibitor->KRAS_GDP Irreversible Binding

Caption: K-Ras signaling pathway and mechanism of G12C inhibitors.

Preclinical Performance: A Look at Potency and Selectivity

Preclinical studies are crucial for establishing the initial activity and specificity of a drug candidate. Divarasib, in particular, has demonstrated significantly higher potency and selectivity in preclinical models compared to sotorasib and adagrasib.[5][6][7]

InhibitorPotency (IC50)Selectivity (vs. Wild-Type K-Ras)Reference
Sotorasib Sub-micromolar rangeHigh[8]
Adagrasib Sub-micromolar rangeHigh[8]
Divarasib Sub-nanomolar range (5 to 20 times more potent than sotorasib and adagrasib)Up to 50 times more selective than sotorasib and adagrasib[5][7]
Glecirasib High potencyHigh selectivity over wild-type KRAS, HRAS, and NRAS[7]

Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here is a qualitative summary of reported preclinical findings.

Clinical Efficacy: Head-to-Head in the Clinic

The ultimate test of any cancer drug is its performance in clinical trials. Sotorasib and adagrasib are both approved for the treatment of patients with previously treated K-Ras G12C-mutated non-small cell lung cancer (NSCLC). Divarasib and glecirasib are in earlier stages of clinical development but have shown promising initial results.

Non-Small Cell Lung Cancer (NSCLC)
InhibitorTrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Sotorasib CodeBreaK 100 (Phase 2)41%6.3 months12.5 months[5][9]
Adagrasib KRYSTAL-1 (Phase 2)42.9%6.5 months12.6 months[10]
Divarasib Phase 159.1% (at 400mg dose)15.3 monthsNot Reached[11][12]
Glecirasib Phase 247.9%8.2 months13.6 months[13]
Other Solid Tumors

K-Ras G12C inhibitors are also being investigated in other solid tumors, such as colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC).

InhibitorTumor TypeObjective Response Rate (ORR)Reference
Sotorasib Colorectal Cancer9.7%[14]
Adagrasib Colorectal Cancer19%[10]
Divarasib Colorectal Cancer29.1%[15]
Glecirasib Pancreatic Cancer41.9%[16]

Safety and Tolerability Profile

The safety profile of these inhibitors is a critical factor in their clinical utility. While generally manageable, each drug has a distinct pattern of treatment-related adverse events (TRAEs).

InhibitorCommon (>20% of patients) Treatment-Related Adverse Events (Any Grade)Grade ≥3 Treatment-Related Adverse EventsReference
Sotorasib Diarrhea, nausea, fatigue, increased AST/ALTDiarrhea, increased AST/ALT[9]
Adagrasib Diarrhea, nausea, vomiting, fatigueNausea, diarrhea, vomiting, fatigue[3]
Divarasib Nausea, diarrhea, vomiting, fatigueLow rate of Grade ≥3 TRAEs reported[15][17]
Glecirasib Anemia, increased blood bilirubin, increased AST/ALTIncreased AST/ALT, increased blood bilirubin[13]

Of note, glecirasib has been reported to have a lower incidence of gastrointestinal toxicities compared to sotorasib and adagrasib, which may improve patient compliance.[13] Adagrasib carries a warning for QTc prolongation, a consideration for patients with cardiac issues.[11]

Mechanisms of Resistance

A significant challenge with targeted therapies is the development of resistance. For K-Ras G12C inhibitors, resistance can emerge through various mechanisms, including:

  • On-target resistance: Secondary mutations in the K-Ras gene that prevent inhibitor binding.

  • Bypass signaling: Activation of alternative signaling pathways that circumvent the need for K-Ras signaling, such as through receptor tyrosine kinases (RTKs) or other members of the RAS family.

  • Histologic transformation: Changes in the tumor cell type to a form that is no longer dependent on K-Ras signaling.[18][19][20][21]

Understanding these resistance mechanisms is crucial for developing combination therapies to overcome them.

Experimental Methodologies

The evaluation of K-Ras G12C inhibitors involves a series of standardized preclinical and clinical experimental protocols.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_analysis Data Analysis Biochemical Biochemical Assays (e.g., Nucleotide Exchange Assay) Potency Determine IC50/EC50 Biochemical->Potency Cell_Viability Cell-Based Viability Assays (e.g., CellTiter-Glo) Cell_Viability->Potency Selectivity Assess Selectivity Cell_Viability->Selectivity Western_Blot Western Blotting (pERK, pAKT) Western_Blot->Potency Xenograft Cell Line-Derived Xenografts (CDX) Efficacy Evaluate Antitumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy PDX Patient-Derived Xenografts (PDX) PDX->Efficacy GEMM Genetically Engineered Mouse Models (GEMM) GEMM->Efficacy PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Efficacy->PKPD

References

K-Ras G12C-IN-4 selectivity profile compared to other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the K-Ras G12C mutation has marked a significant breakthrough in the treatment of various cancers. The efficacy and safety of these targeted therapies are intrinsically linked to their selectivity profile. A highly selective inhibitor will primarily bind to the intended target (K-Ras G12C) while minimizing interactions with the wild-type protein and other cellular kinases, thereby reducing the potential for off-target toxicities. This guide provides a comparative overview of the selectivity of K-Ras G12C inhibitors, with a focus on the well-characterized compounds Sotorasib (AMG 510) and Adagrasib (MRTX849).

Disclaimer: As of November 2025, publicly available data on the selectivity profile of a compound referred to as "K-Ras G12C-IN-4" is limited. Therefore, this guide will focus on established inhibitors and the methodologies used to assess their selectivity, providing a framework for the evaluation of any new chemical entity.

The K-Ras Signaling Pathway

The Ras family of small GTPases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene, particularly at the G12C position, lead to constitutively active Ras signaling, driving tumorigenesis. K-Ras G12C inhibitors act by covalently binding to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRas_GDP K-Ras (GDP) Inactive SOS1->KRas_GDP GEF KRas_GTP K-Ras (GTP) Active KRas_GDP->KRas_GTP GTP KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor K-Ras G12C Inhibitor Inhibitor->KRas_GDP Covalent Binding to G12C

Caption: The K-Ras signaling pathway and the mechanism of G12C inhibitors.

Comparative Selectivity Profiles

The selectivity of K-Ras G12C inhibitors is a key determinant of their therapeutic index. High selectivity for the mutant protein over the wild-type (WT) and other kinases minimizes the potential for off-target effects. The following tables summarize the selectivity data for Sotorasib and Adagrasib from various preclinical studies.

Table 1: Biochemical Selectivity of K-Ras G12C Inhibitors

InhibitorTargetIC50 / KD (nM)Selectivity (vs. WT)Assay TypeReference
Sotorasib (AMG 510) K-Ras G12C8.88 (IC50)>1000-foldTR-FRET[1]
K-Ras WT>100,000 (IC50)TR-FRET[1]
Adagrasib (MRTX849) K-Ras G12C9.59 (KD)>1000-foldBiochemical Binding Assay[1]
K-Ras WTNo binding detectedBiochemical Binding Assay[1]

Table 2: Cellular Selectivity of K-Ras G12C Inhibitors

InhibitorCell LineIC50 (nM)TargetAssay TypeReference
Sotorasib (AMG 510) NCI-H358 (K-Ras G12C)5K-Ras G12CCell Viability[2]
A549 (K-Ras G12S)>10,000Off-targetCell Viability[2]
Adagrasib (MRTX849) NCI-H358 (K-Ras G12C)~5K-Ras G12CCell Viability[1]
Multiple non-G12C lines>10,000Off-targetCell Viability[3]

Experimental Protocols for Determining Selectivity

A variety of biochemical and cellular assays are employed to characterize the selectivity profile of K-Ras G12C inhibitors.

Biochemical Assays

These assays utilize purified proteins to determine the direct interaction of the inhibitor with its target and potential off-targets.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This method measures the binding affinity or enzymatic activity of the inhibitor. For K-Ras, it can be used to assess the inhibition of the interaction between K-Ras and its effectors (e.g., RAF) or guanine nucleotide exchange factors (GEFs) like SOS1.[4]

    • Protocol Outline:

      • Recombinant K-Ras G12C or WT protein is incubated with the inhibitor at various concentrations.

      • A fluorescently labeled binding partner (e.g., RAF-RBD or SOS1) and a corresponding FRET partner-labeled antibody are added.

      • The TR-FRET signal is measured, which is proportional to the extent of protein-protein interaction.

      • IC50 values are calculated from the dose-response curves.

  • Kinase Panel Screening: To assess off-target activity against other kinases, inhibitors are screened against a large panel of purified kinases.

    • Protocol Outline:

      • The inhibitor is incubated with a panel of purified kinases in the presence of ATP and a substrate.

      • Kinase activity is measured by quantifying substrate phosphorylation, often using radiometric or fluorescence-based methods.

      • The percent inhibition at a given concentration is determined for each kinase.

Cellular Assays

These assays are crucial for understanding the inhibitor's activity and selectivity in a more physiologically relevant context.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][6]

    • Protocol Outline:

      • Cells are treated with the inhibitor or vehicle control.

      • The cells are heated to a range of temperatures.

      • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

      • The amount of soluble target protein at each temperature is quantified by Western blotting or other detection methods.

      • A shift in the melting curve to a higher temperature indicates target engagement and stabilization by the inhibitor.

  • Mass Spectrometry-based Proteomics: This powerful approach can identify the direct targets of covalent inhibitors in an unbiased manner.

    • Protocol Outline:

      • Cells are treated with the inhibitor.

      • Proteins are extracted and digested into peptides.

      • Peptides covalently modified by the inhibitor are enriched and identified by liquid chromatography-mass spectrometry (LC-MS/MS).

      • This method provides a global view of the inhibitor's targets and off-targets.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel K-Ras G12C inhibitor.

Selectivity_Workflow Start Novel K-Ras G12C Inhibitor Biochem Biochemical Assays Start->Biochem Cellular Cellular Assays Start->Cellular TRFRET TR-FRET (K-Ras G12C vs WT) Biochem->TRFRET KinasePanel Kinase Panel Screening Biochem->KinasePanel Profile Comprehensive Selectivity Profile TRFRET->Profile KinasePanel->Profile CETSA CETSA (Target Engagement) Cellular->CETSA CellViability Cell Viability (G12C vs non-G12C lines) Cellular->CellViability Proteomics Chemoproteomics (Off-target ID) Cellular->Proteomics CETSA->Profile CellViability->Profile Proteomics->Profile

Caption: A generalized workflow for assessing inhibitor selectivity.

Conclusion

The selectivity profile is a critical attribute of any targeted therapy. For K-Ras G12C inhibitors, a high degree of selectivity for the mutant oncoprotein over its wild-type counterpart and other cellular kinases is paramount for achieving a favorable therapeutic window. Established inhibitors like Sotorasib and Adagrasib have demonstrated excellent selectivity in a range of preclinical assays. The experimental protocols and workflows described in this guide provide a robust framework for the evaluation of new and emerging K-Ras G12C inhibitors, ensuring a thorough understanding of their on- and off-target activities. As new inhibitors are developed, a comprehensive assessment of their selectivity will remain a cornerstone of their preclinical and clinical development.

References

Validating K-Ras G12C-IN-4 Target Engagement: A Comparative Guide to Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the target engagement of K-Ras G12C-IN-4, a potent covalent inhibitor of the K-Ras G12C oncoprotein. This guide includes supporting experimental data for this compound and other benchmark inhibitors, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

The K-Ras protein, a critical node in cellular signaling, is frequently mutated in various cancers. The G12C mutation, in particular, has been a focus of drug development due to the presence of a cysteine residue that allows for targeted covalent inhibition. This compound is one such inhibitor that has demonstrated potent activity. Validating that a drug like this compound reaches and engages its intended target is a critical step in preclinical and clinical development. This is typically achieved by measuring direct target binding and the modulation of downstream signaling biomarkers.

Comparative Analysis of K-Ras G12C Inhibitors

The efficacy of K-Ras G12C inhibitors can be quantified by their ability to inhibit downstream signaling, most commonly measured by the phosphorylation of ERK (pERK), and by their impact on cancer cell viability. The following tables summarize the performance of this compound in comparison to two well-characterized inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849).

InhibitorCell LineAssayIC50 (µM)Citation
This compound MIA PaCa-2pERK Inhibition (4 hours)0.219[1]
This compound MIA PaCa-2Cell Viability (72 hours)0.067[1]
This compound A549pERK Inhibition (4 hours)> 10[1]
This compound A549Cell Viability9.33[1]
SotorasibMIA PaCa-2Cell Viability0.0341[2]
SotorasibLU99Cell Viability22.55[2]
SotorasibSW1463Cell Viability0.0458[2]
AdagrasibMIA PaCa-2pERK Inhibition0.005[3]
AdagrasibMultipleCell Viability (2D)0.01 - 0.973[4]
AdagrasibMultipleCell Viability (3D)0.0002 - 1.042[4]

Key Biomarkers for Target Engagement

Validation of K-Ras G12C inhibitor activity relies on robust biomarker assays. The primary methods include:

  • Direct Target Occupancy: This is the most direct measure of target engagement and involves quantifying the amount of K-Ras G12C protein that is covalently bound by the inhibitor. This is often achieved using advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

  • Downstream Signaling Pathway Modulation: K-Ras activation triggers a cascade of downstream signaling events, most notably the MAPK pathway (RAF-MEK-ERK). Inhibition of K-Ras G12C leads to a decrease in the phosphorylation of key proteins in this pathway, such as ERK. This can be measured by various immunoassays, with Western Blotting being a common method.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches to validate target engagement, the following diagrams are provided.

K-Ras Signaling Pathway K-Ras Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRas_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP K-Ras(G12C)-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF Activates Inhibitor This compound Inhibitor->KRas_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation Target Engagement Validation Workflow Target Engagement Validation Workflow cluster_direct Direct Target Engagement cluster_downstream Downstream Biomarker Analysis Cell_Culture_Direct Treat Cells with This compound Lysis_Direct Cell Lysis Cell_Culture_Direct->Lysis_Direct LCMS LC-MS/MS Analysis Lysis_Direct->LCMS Occupancy Quantify Drug-Bound vs. Free K-Ras G12C LCMS->Occupancy Cell_Culture_Downstream Treat Cells with This compound Lysis_Downstream Cell Lysis Cell_Culture_Downstream->Lysis_Downstream Western_Blot Western Blot Lysis_Downstream->Western_Blot pERK_Quant Quantify pERK/Total ERK Western_Blot->pERK_Quant

References

Comparative Analysis of Off-Target Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the off-target profiles of leading K-Ras G12C inhibitors, providing researchers with essential data for informed decision-making in drug development.

Introduction

The development of covalent inhibitors targeting the K-Ras G12C mutation has marked a significant breakthrough in oncology. While these therapies have shown remarkable on-target efficacy, a thorough understanding of their off-target effects is crucial for predicting potential toxicities and developing next-generation inhibitors with improved safety profiles. This guide provides a comparative analysis of the off-target effects of prominent K-Ras G12C inhibitors.

It is important to note that publicly available information regarding the specific off-target profile of K-Ras G12C-IN-4 is limited. Therefore, this guide will focus on a comparative analysis of two well-characterized, clinically approved K-Ras G12C inhibitors: Sotorasib (AMG 510) and Adagrasib (MRTX849) , with additional insights into the preclinical profile of Divarasib (GDC-6036) .

Comparative Off-Target Profile of K-Ras G12C Inhibitors

The following tables summarize the known off-target effects of Sotorasib and Adagrasib. It is important to note that the extent and clinical relevance of these off-target interactions can vary.

Inhibitor Reported Off-Targets Potential Consequences Supporting Data Source
Sotorasib (AMG 510) Over 300 potential off-target sites identified via chemical proteomics. Notable off-targets include: - KEAP1: Covalently modifies Cys288. - FABP4-PPARγ-CPT1b axis: Binds to PPARγ.- KEAP1 modification: Leads to the accumulation of NRF2 in the nucleus, which may have implications for oxidative stress responses.[1] - FABP4-PPARγ-CPT1b interaction: Implicated as a novel mechanism for sotorasib-induced interstitial lung disease.[2][3]Chemical proteomics studies[1], Mechanistic studies on lung toxicity.[2][3]
Adagrasib (MRTX849) Generally reported to have a more favorable off-target profile due to optimized binding affinity and pharmacokinetic properties. Specific, comprehensive public data on off-target kinase screening is limited.Fewer off-target liabilities may contribute to a different safety profile compared to sotorasib.Preclinical data suggests high selectivity.[4]
Divarasib (GDC-6036) Preclinical in vitro studies suggest it is 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.Higher selectivity may translate to a more favorable safety profile with fewer off-target related adverse events.In vitro potency and selectivity assays.[5][6][7][8]

Experimental Protocols for Off-Target Profiling

The identification of off-target interactions is critical in drug development. Two common methodologies employed for this purpose are Kinase Profiling (e.g., KiNativ) and Chemical Proteomics (e.g., Competitive Activity-Based Protein Profiling).

Experimental Protocol: KiNativ™ Kinase Profiling

This method assesses a compound's interaction with a broad panel of kinases in a cellular lysate.

Objective: To determine the kinase selectivity profile of a K-Ras G12C inhibitor.

Methodology:

  • Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a human cancer cell line) to obtain a native kinase environment.

  • Inhibitor Incubation: Incubate the cell lysate with varying concentrations of the test inhibitor (e.g., K-Ras G12C inhibitor) to allow for binding to target and off-target kinases.

  • Probe Labeling: Add a biotinylated acyl-phosphate probe that covalently labels the active site of kinases. The inhibitor will compete with the probe for binding to kinases.

  • Digestion: Digest the protein mixture into peptides using trypsin.

  • Affinity Enrichment: Enrich the biotinylated peptides using streptavidin beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis: A decrease in the signal of a particular kinase peptide in the presence of the inhibitor indicates that the inhibitor binds to that kinase. The degree of inhibition is quantified by comparing the signal in the inhibitor-treated sample to a vehicle control.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This chemical proteomics approach identifies inhibitor-bound proteins in a complex biological sample.

Objective: To identify the protein targets and off-targets of a covalent K-Ras G12C inhibitor.

Methodology:

  • Proteome Preparation: Prepare a cell or tissue lysate.

  • Inhibitor Treatment: Pre-incubate the proteome with the covalent inhibitor at a desired concentration.

  • Probe Treatment: Add a broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., a fluorophore or biotin). This probe will react with the remaining accessible cysteine residues in the proteome.

  • Protein Separation: Separate the proteins by SDS-PAGE.

  • Visualization/Enrichment:

    • Fluorescent Probe: Visualize the labeled proteins directly by in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band in the inhibitor-treated lane indicates it as a potential target.

    • Biotin Probe: Enrich the probe-labeled proteins using streptavidin beads.

  • Mass Spectrometry: Digest the enriched proteins and identify them using LC-MS/MS.

  • Data Analysis: Proteins that show reduced labeling in the presence of the inhibitor are identified as on-target or off-target interactors. Quantitative proteomics techniques can be used to determine the potency of interaction.[1]

Visualizing Key Pathways and Workflows

To aid in the understanding of the biological context and experimental approaches, the following diagrams have been generated using the DOT language.

K_Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GEF GEF (SOS1) RTK->GEF Growth Factor KRas_GDP K-Ras-GDP (Inactive) KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP GDP/GTP Exchange GAP GAP KRas_GTP->GAP GTP Hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K GEF->KRas_GDP GDP/GTP Exchange GAP->KRas_GDP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: K-Ras Signaling Pathway.

KiNativ_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Digestion cluster_analysis Analysis Lysate Cell Lysate Incubation Incubate Lysate + Inhibitor Lysate->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Probe Add Biotinylated Acyl-Phosphate Probe Incubation->Probe Digestion Tryptic Digestion Probe->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment LCMS LC-MS/MS Enrichment->LCMS Data Data Analysis LCMS->Data

Caption: KiNativ™ Kinase Profiling Workflow.

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Separation cluster_analysis Detection & Identification Proteome Proteome (Cell/Tissue Lysate) Preincubation Pre-incubate Proteome + Inhibitor Proteome->Preincubation Inhibitor Covalent Inhibitor Inhibitor->Preincubation Probe Add Cysteine-Reactive Probe (Fluorophore/Biotin) Preincubation->Probe Separation SDS-PAGE Probe->Separation Visualization In-Gel Fluorescence Scanning Separation->Visualization Enrichment Streptavidin Enrichment Separation->Enrichment Analysis Target Identification Visualization->Analysis LCMS LC-MS/MS Enrichment->LCMS LCMS->Analysis

Caption: Competitive ABPP Workflow.

Conclusion

The development of K-Ras G12C inhibitors represents a major advancement in cancer therapy. While on-target efficacy is paramount, a comprehensive understanding of off-target effects is critical for optimizing drug safety and guiding the development of next-generation inhibitors. This guide provides a framework for comparing the off-target profiles of leading K-Ras G12C inhibitors and outlines key experimental approaches for their characterization. As more data becomes available, a continued comparative analysis will be essential for advancing the field of targeted cancer therapy.

References

A Comparative Analysis of K-Ras G12C-IN-4 and First-Generation KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

The discovery of small molecules targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutant, has marked a significant breakthrough in cancer therapy. The first-generation inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), have demonstrated clinical efficacy and have been approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). This guide provides a comparative benchmark of a research compound, K-Ras G12C-IN-4, against these pioneering drugs, offering a quantitative and methodological overview for researchers in the field.

Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket

All three inhibitors—this compound, Sotorasib, and Adagrasib—are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1] They bind to a groove on the protein surface known as the "Switch-II" pocket, locking the KRAS protein in an inactive, GDP-bound state.[2] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the pro-proliferative MAPK signaling pathway.[1]

Comparative Efficacy: A Quantitative Overview

To provide a clear comparison of the inhibitory potential of this compound, Sotorasib, and Adagrasib, the following tables summarize key quantitative data from preclinical studies. It is important to note that direct head-to-head clinical trial data for this compound is not available as it is a research compound. The data for Sotorasib and Adagrasib are derived from extensive clinical trials.

InhibitorTargetAssay TypeCell LineIC50Reference
This compound p-ERK InhibitionCellular AssayMIA PaCa-20.219 µM[3]
This compound Cell ViabilityCellular AssayMIA PaCa-20.067 µM[3]
InhibitorIndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Clinical Trial
Sotorasib (AMG 510) Advanced NSCLC37.1%6.8 months12.5 monthsCodeBreaK 200
Adagrasib (MRTX849) Advanced NSCLC42.9%6.5 months12.6 monthsKRYSTAL-12

Experimental Protocols: Methodologies for Key Assays

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for the key assays used to characterize these KRAS G12C inhibitors.

p-ERK Inhibition Assay (Western Blot)

This assay measures the ability of an inhibitor to block the phosphorylation of ERK, a downstream effector of KRAS.

  • Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the KRAS G12C inhibitor (e.g., this compound) for a specified time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the p-ERK/total ERK ratio.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.

  • Cell Seeding: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the KRAS G12C inhibitor.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor (e.g., this compound) Inhibitor->KRAS_GDP Covalent Binding (Locks in inactive state)

Caption: KRAS Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot A Seed KRAS G12C mutant cells B Treat with Inhibitor A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Antibody Incubation (p-ERK, total ERK) F->G H Detection & Quantification G->H

Caption: Western Blot Workflow for p-ERK Inhibition Assay.

Cell_Viability_Workflow A Seed KRAS G12C mutant cells in 96-well plate B Treat with serial dilutions of inhibitor A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Cell Viability Assay Workflow.

Conclusion

This compound demonstrates potent inhibition of the KRAS G12C signaling pathway and cellular viability in preclinical models, with IC50 values in the nanomolar range. While it shows promise as a research tool for studying KRAS G12C biology, its clinical potential remains to be determined. The first-generation inhibitors, Sotorasib and Adagrasib, have paved the way for targeted therapy in KRAS G12C-mutated cancers, and their clinical data provide a crucial benchmark for the development of next-generation inhibitors. This guide provides a foundational comparison to aid researchers in contextualizing the activity of novel KRAS G12C inhibitors within the current therapeutic landscape.

References

A Head-to-Head Pharmacodynamic Comparison: K-Ras G12C-IN-4 vs. MRTX849

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the pharmacodynamic properties of two prominent KRAS G12C inhibitors.

This guide provides a comprehensive comparison of the pharmacodynamic profiles of two covalent inhibitors targeting the KRAS G12C mutation: K-Ras G12C-IN-4 and MRTX849 (also known as adagrasib). The data presented is compiled from publicly available preclinical studies to assist researchers in understanding the biochemical and cellular activities of these compounds.

Mechanism of Action

Both this compound and MRTX849 are covalent inhibitors that specifically and irreversibly bind to the cysteine residue at position 12 of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By preventing the exchange of GDP for GTP, these inhibitors block downstream signaling through the MAPK and PI3K-AKT pathways, ultimately leading to the inhibition of tumor cell growth and proliferation.

Biochemical and Cellular Activity

The following tables summarize the key pharmacodynamic parameters for this compound and MRTX849, providing a quantitative comparison of their potency.

Table 1: Biochemical Activity

CompoundAssayIC50 (nM)
MRTX849KRAS G12C Protein ModificationNot explicitly defined as a numerical IC50, but potent modification of GDP-bound KRAS G12C is reported.

Note: A direct biochemical IC50 for this compound was not found in the reviewed literature.

Table 2: Cellular Potency

CompoundCell LineAssay TypeIC50 (nM)Citation
This compound MIA PaCa-2p-ERK Inhibition (4 hours)219[1]
MIA PaCa-2Cell Viability (72 hours)67[1]
MRTX849 MIA PaCa-2Cell Viability (2D)5[2]
NCI-H358Cell Viability (2D)14[2]
Various KRAS G12C-mutant cell linesCell Viability (2D, 3-day)10 - 973[3]
Various KRAS G12C-mutant cell linesCell Viability (3D, 12-day)0.2 - 1042[3]

In Vivo Efficacy

MRTX849 has demonstrated significant anti-tumor activity in various preclinical in vivo models.

Table 3: In Vivo Efficacy of MRTX849

ModelDoseEffect
NCI-H358 Xenograft30-100 mg/kg/dayDose-dependent tumor regression
MIA PaCa-2 Xenograft30-100 mg/kg/dayDose-dependent anti-tumor efficacy
KRAS G12C-positive xenograft models100 mg/kg/dayPronounced tumor regression in 17 of 26 models

Note: In vivo efficacy data for this compound was not available in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound MRTX849 Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assay (e.g., Protein Modification) Cellular Cellular Assays (KRAS G12C Cell Lines) Biochemical->Cellular Viability Cell Viability Assay (e.g., CellTiter-Glo) Cellular->Viability Signaling Western Blot / ELISA (p-ERK, p-AKT) Cellular->Signaling Xenograft Xenograft Model (e.g., Nude Mice) Cellular->Xenograft Promising Candidates Dosing Inhibitor Dosing (Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Tumor_Measurement->PD_Analysis

Caption: General Experimental Workflow for Evaluating KRAS G12C Inhibitors.

Experimental Protocols

1. Biochemical KRAS G12C Protein Modification Assay (for MRTX849)

  • Objective: To determine the extent of covalent modification of KRAS G12C protein by the inhibitor.

  • Methodology: Recombinant KRAS G12C protein is pre-loaded with either GDP or GTP. The protein is then incubated with the test compound (MRTX849) at various concentrations and for different durations. The reaction is quenched, and the protein is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of modified protein. This assay confirms the covalent binding and the preference for the GDP-bound state.

2. Cellular p-ERK Inhibition Assay (for this compound)

  • Objective: To measure the inhibition of downstream MAPK signaling in a cellular context.

  • Methodology: MIA PaCa-2 cells, which harbor the KRAS G12C mutation, are seeded in multi-well plates. The cells are treated with a range of concentrations of this compound for a specified time (e.g., 4 hours). Following treatment, cell lysates are prepared and the levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting or ELISA. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the p-ERK signal relative to the total ERK signal.

3. Cell Viability Assay (for both inhibitors)

  • Objective: To determine the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.

  • Methodology (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

    • KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are seeded in 96-well plates.

    • The cells are treated with a serial dilution of the inhibitor (this compound or MRTX849) for a specified duration (e.g., 72 hours for 2D cultures, 12 days for 3D spheroid cultures).

    • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • The data is normalized to vehicle-treated controls, and the IC50 value is determined by fitting the dose-response curve.

4. In Vivo Xenograft Studies (for MRTX849)

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously implanted with human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H358).

    • Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • MRTX849 is administered orally at various doses (e.g., 30, 100 mg/kg) daily.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis (e.g., measuring the level of covalently modified KRAS G12C and downstream signaling inhibition).

Summary and Conclusion

This guide provides a snapshot of the publicly available pharmacodynamic data for this compound and MRTX849. Based on the presented cellular potency data in the MIA PaCa-2 cell line, MRTX849 demonstrates significantly higher potency in both p-ERK inhibition and cell viability assays compared to this compound. Furthermore, extensive in vivo data for MRTX849 confirms its robust anti-tumor efficacy across multiple xenograft models.

It is important to note that the available data for this compound is limited. A more comprehensive head-to-head comparison would require further studies on this compound, including biochemical assays and in vivo efficacy experiments conducted under standardized conditions. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their own experimental systems when selecting a KRAS G12C inhibitor.

References

Safety Operating Guide

Proper Disposal of K-Ras G12C-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling K-Ras G12C-IN-4 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a potent small molecule inhibitor, improper disposal can pose significant risks. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Assessment and Classification

Key Hazard Information for a Structurally Similar Compound (KRAS G12C inhibitor 31):

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/ container to an approved waste disposal plant
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage

Data sourced from the SDS for KRAS G12C inhibitor 31[1].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound.

Detailed Methodologies

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves[2].

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent accidental reactions[3][4].

  • Solid Waste: Collect all solid materials contaminated with this compound, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental liquid residues containing this compound should be collected in a separate, compatible liquid hazardous waste container[5]. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids, alkalis, or oxidizing agents[1][6].

3. Container Management:

  • Compatibility: Use containers that are chemically resistant to the waste being collected. For many organic compounds, glass or specific types of plastic containers are appropriate[4].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard"), and the date when waste was first added (accumulation start date)[4][5].

  • Closure: Keep waste containers securely closed at all times, except when adding waste, to prevent spills and evaporation[5].

4. Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. This area should be away from general lab traffic and drains. Ensure that incompatible waste types are physically separated[3].

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste[7]. Follow all institutional and local regulations for hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain or in the regular trash [5].

Decontamination of Empty Containers

Containers that held this compound must be properly decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing: If the compound is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent that can solubilize the compound[7]. The rinsate must be collected and disposed of as hazardous liquid waste[5].

  • Defacing Labels: After decontamination, all hazardous chemical labels on the empty container should be defaced or removed before disposal in the regular trash[7].

Signaling Pathway Context

The proper handling and disposal of this compound are critical due to its potent biological activity. This inhibitor is designed to target a specific mutation in the KRAS protein, a key component of the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers[8][9].

EGFR EGFR RAS KRAS (G12C) EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Inhibitor->RAS

Caption: Simplified RAS/MAPK signaling pathway and the inhibitory action of this compound.

By adhering to these disposal procedures, laboratories can mitigate the risks associated with this potent compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling K-Ras G12C-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent, targeted compounds like K-Ras G12C-IN-4. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and build a culture of safety in your laboratory.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar KRAS G12C inhibitors provide a strong basis for safe handling procedures. These compounds are often categorized as harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, a cautious and proactive approach to personal protection is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds and general laboratory safety standards.[3][4][5][6]

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles with Side-ShieldsRequired to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[3] Always inspect gloves for tears or punctures before use and remove them immediately if contaminated.
Body Protection Impervious Lab CoatA fully buttoned lab coat is necessary to protect skin and clothing from potential spills.[7] Consider a flame-resistant lab coat if working with flammable solvents.
Respiratory Protection Suitable RespiratorUse in a well-ventilated area, such as a fume hood, is crucial to avoid inhalation of dust or aerosols.[1][6] If a fume hood is not available or if there is a risk of generating aerosols, a properly fitted respirator is required.
Foot Protection Closed-Toe ShoesEssential to protect feet from spills and falling objects.[7]

Operational Plans: From Receipt to Disposal

A clear, step-by-step workflow is critical for the safe handling of this compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound, like similar inhibitors, should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powdered form and -80°C when in solvent.[1]

Preparation of Solutions

All handling of the powdered compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools and techniques to avoid generating dust. When dissolving the compound, add the solvent slowly to the powder.

Experimental Workflow

The following diagram outlines a typical workflow for handling a small molecule inhibitor like this compound in a laboratory setting.

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Don PPE B Prepare workspace in fume hood A->B C Retrieve this compound from storage B->C D Weigh powder and prepare stock solution C->D E Perform experiment (e.g., cell treatment) D->E F Incubate and collect data E->F G Decontaminate workspace and equipment F->G H Dispose of waste in designated containers G->H I Doff PPE H->I J Wash hands thoroughly I->J

A generalized workflow for handling small molecule inhibitors.

Disposal Plans

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste through an approved waste disposal plant. Do not discard down the drain.[1]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Liquid Waste (e.g., cell culture media containing the inhibitor) Collect in a clearly labeled, sealed hazardous waste container. Some KRAS G12C inhibitors are noted to be toxic to aquatic life, so preventing release into waterways is critical.[1]
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated biohazard or chemical waste container, as per your institution's guidelines.

Understanding the K-Ras G12C Signaling Pathway

K-Ras is a key protein in cellular signaling pathways that control cell growth, proliferation, and survival. The G12C mutation results in a constitutively active K-Ras protein, leading to uncontrolled cell division, a hallmark of cancer. This compound is a covalent inhibitor that specifically binds to the mutant cysteine at position 12, locking the K-Ras protein in an inactive state and thereby inhibiting downstream signaling.

The following diagram illustrates the simplified K-Ras signaling pathway and the point of intervention for a G12C inhibitor.

G Simplified K-Ras G12C Signaling Pathway cluster_upstream Upstream Signals cluster_ras K-Ras Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRas_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRas_GDP Promotes GDP -> GTP exchange KRas_GTP K-Ras(G12C)-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Inhibitor->KRas_GDP Covalently binds and traps in inactive state

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.